Product packaging for 2-Amino-5-bromobenzoyl chloride(Cat. No.:CAS No. 1108665-60-6)

2-Amino-5-bromobenzoyl chloride

Cat. No.: B1407685
CAS No.: 1108665-60-6
M. Wt: 234.48 g/mol
InChI Key: KXLPCEASODOAAB-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzoyl chloride is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO B1407685 2-Amino-5-bromobenzoyl chloride CAS No. 1108665-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPCEASODOAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromobenzoyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-bromobenzoyl chloride. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data to facilitate its use in research and development.

Core Chemical Properties

This compound is a substituted aromatic acyl chloride. While specific experimental data for some of its physical properties are not widely reported, its fundamental chemical characteristics can be summarized.

PropertyValueSource
CAS Number 1108665-60-6[1]
Molecular Formula C₇H₅BrClNO[1]
Molecular Weight 234.48 g/mol [1]
Appearance Not definitively reported; likely a solid-
Melting Point Not definitively reported-
Boiling Point Not definitively reported-
Solubility Expected to be soluble in aprotic organic solvents and reactive with protic solvents-

Synthesis and Reactivity

Probable Synthesis of this compound

G cluster_start Starting Material cluster_reagent Chlorinating Agent cluster_product Product A 2-Amino-5-bromobenzoic acid C This compound A->C Reaction in an inert solvent (e.g., Toluene) B Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) B->C

Figure 1. Probable synthetic pathway for this compound.

Experimental Protocol Outline:

A plausible laboratory-scale synthesis would involve the following steps:

  • Reaction Setup: 2-Amino-5-bromobenzoic acid is suspended in an inert solvent such as toluene or dichloromethane in a reaction vessel equipped with a reflux condenser and a means for stirring.

  • Addition of Chlorinating Agent: A molar excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, is added to the suspension. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The mixture is heated to reflux and maintained at that temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[2]

  • Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude this compound is then purified, typically by recrystallization or distillation under high vacuum, although its stability to heat should be considered.

Reactivity:

As an acyl chloride, this compound is expected to be a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack. It will readily react with nucleophiles such as alcohols to form esters, amines to form amides, and water to hydrolyze back to the carboxylic acid.[3] The presence of the amino group on the aromatic ring can influence its reactivity.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and other pharmacologically active agents. While direct biological activity of this compound is not documented, its derivatives have been investigated for various therapeutic applications.

Role as a Synthetic Intermediate:

G A This compound C Acylation Reaction A->C B Nucleophile (e.g., amine, alcohol) B->C D Biologically Active Derivatives (e.g., Benzodiazepines, Amides) C->D

Figure 2. General workflow for the utilization of this compound in synthesis.

Derivatives of structurally similar compounds, such as 2-amino-5-chlorobenzophenones, have been synthesized and evaluated for their biological activities, including skeletal muscle relaxant properties.[4][5] It is plausible that this compound could be used in analogous synthetic schemes to produce novel compounds with potential therapeutic value. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells.[6] This suggests that the 2-aminobenzoyl scaffold is a relevant pharmacophore.

Safety and Handling

As an acyl chloride, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its utility in the synthesis of potentially biologically active compounds makes it a molecule of interest for researchers in medicinal chemistry and drug discovery. The probable synthetic route via chlorination of 2-amino-5-bromobenzoic acid provides a straightforward method for its preparation. Further research into its specific physical properties and reactivity is warranted to fully exploit its potential in organic synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 2-Amino-5-bromobenzoyl chloride, a key intermediate in the pharmaceutical industry, particularly in the synthesis of benzodiazepines and other centrally active agents. This document outlines the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through the chlorination of its corresponding carboxylic acid, 2-Amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid). The key challenge in this transformation is the presence of the reactive amino group, which can undergo side reactions with common chlorinating agents. The most frequently employed reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is particularly noteworthy as it often leads to the formation of a 2-(sulfinylamino)benzoyl chloride intermediate, which can subsequently be converted to the desired product.

Synthesis via Chlorination of 2-Amino-5-bromobenzoic Acid

The conversion of 2-Amino-5-bromobenzoic acid to this compound is the most direct and widely utilized approach.

Using Thionyl Chloride

The reaction of 2-Amino-5-bromobenzoic acid with thionyl chloride is a common method for the synthesis of this compound. A critical aspect of this reaction is the concurrent reaction of the amino group with thionyl chloride to form a sulfinylamino intermediate (-N=S=O). This intermediate can be isolated or hydrolyzed in a subsequent step to yield the free amino benzoyl chloride.

Reaction Pathway:

G cluster_0 Synthesis of this compound A 2-Amino-5-bromobenzoic Acid C 2-(Sulfinylamino)-5-bromobenzoyl chloride (Intermediate) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C D This compound C->D Hydrolysis E Hydrolysis (H₂O) E->D

Figure 1: Synthesis of this compound from 2-Amino-5-bromobenzoic acid using thionyl chloride, proceeding through a sulfinylamino intermediate.

Experimental Protocol:

A general procedure for the synthesis of an amino benzoyl chloride using thionyl chloride is as follows. It is important to note that specific conditions may need to be optimized for 2-Amino-5-bromobenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-5-bromobenzoic acid in an inert solvent such as toluene.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Work-up (if hydrolysis is desired): The resulting crude 2-(sulfinylamino)-5-bromobenzoyl chloride can be carefully hydrolyzed by the addition of water to yield this compound. This step should be performed with caution as the reaction can be vigorous.

  • Isolation: The final product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-5-bromobenzoic AcidGeneral Knowledge
ReagentThionyl Chloride (SOCl₂)[1][2]
SolventToluene (or neat)[3]
Reaction TemperatureReflux[3]
Reaction Time2-4 hoursGeneral Knowledge
YieldTypically high, but specific data for this compound is not readily available.-
PurityDependent on purification method.-
Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acid chlorides. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). This method can sometimes offer milder reaction conditions compared to thionyl chloride.

Reaction Pathway:

G cluster_0 Synthesis with Oxalyl Chloride A 2-Amino-5-bromobenzoic Acid D This compound A->D + (COCl)₂ / cat. DMF B Oxalyl Chloride ((COCl)₂) B->D C DMF (catalyst) C->D

Figure 2: Synthesis of this compound using oxalyl chloride and a DMF catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-5-bromobenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂) and by TLC.

  • Isolation: Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-5-bromobenzoic AcidGeneral Knowledge
ReagentOxalyl Chloride ((COCl)₂)[4]
CatalystN,N-Dimethylformamide (DMF)[4]
SolventDichloromethane (DCM)[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time1-3 hoursGeneral Knowledge
YieldGenerally high for this type of reaction.-
PurityCan be high, depending on the purity of the starting material.-

Precursor Synthesis: 2-Amino-5-bromobenzoic Acid

The primary starting material, 2-Amino-5-bromobenzoic acid, is typically synthesized by the bromination of 2-aminobenzoic acid (anthranilic acid).

Reaction Pathway:

G cluster_0 Synthesis of 2-Amino-5-bromobenzoic Acid A 2-Aminobenzoic Acid (Anthranilic Acid) D 2-Amino-5-bromobenzoic Acid A->D + Br₂ / Acetic Acid B Bromine (Br₂) B->D C Acetic Acid C->D

References

In-Depth Technical Guide to 2-Amino-5-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzoyl chloride, a valuable reagent in organic synthesis and drug discovery. This document consolidates available data on its identifiers, chemical properties, and key safety considerations.

Core Identifiers and Chemical Properties

Table 1: Identifiers for this compound

IdentifierValueSource
CAS Number 1108665-60-6BLD Pharm[1]
Molecular Formula C₇H₅BrClNOBLD Pharm[1]
Molecular Weight 234.48 g/mol BLD Pharm[1]
SMILES Code NC1=CC(Br)=CC=C1C(Cl)=OBLD Pharm[1]
MDL Number MFCD18389363BLD Pharm[1]

Note: A definitive IUPAC name, PubChem CID, and EC number for CAS 1108665-60-6 are not consistently reported across major public databases. The information provided is based on supplier data.

Synthesis and Reactivity

Acyl chlorides, such as this compound, are typically synthesized from the corresponding carboxylic acid. A common method involves the reaction of 2-amino-5-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Proposed Synthesis of this compound:

G cluster_synthesis Synthesis Pathway 2_Amino_5_bromobenzoic_acid 2-Amino-5-bromobenzoic acid Reaction Reaction (e.g., in refluxing toluene) 2_Amino_5_bromobenzoic_acid->Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction 2_Amino_5_bromobenzoyl_chloride This compound Reaction->2_Amino_5_bromobenzoyl_chloride Byproducts SO₂ + HCl Reaction->Byproducts

Caption: Proposed synthesis of this compound.

The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group. This makes it a versatile acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The presence of the amino and bromo substituents on the aromatic ring can influence the reactivity and provide further sites for chemical modification.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and use of this compound are not extensively documented in publicly available literature. However, general procedures for reactions involving acyl chlorides are well-established.

General Protocol for Acylation using an Acyl Chloride:

  • Dissolution: Dissolve the nucleophile (e.g., an alcohol or amine) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to neutralize the HCl byproduct that will be formed.

  • Addition of Acyl Chloride: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

While specific examples for this compound are limited in the literature, its structural motifs are present in various biologically active molecules. Benzoyl chloride derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The amino and bromo functionalities on the aromatic ring of this compound offer opportunities for further derivatization, making it a potentially valuable intermediate for creating libraries of compounds for drug screening. For instance, derivatives of similar compounds, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime, have been investigated for their potential to inhibit the growth of human leukemia cells.[4]

Logical Workflow for the Utility of this compound in Synthesis:

G Start 2-Amino-5-bromobenzoyl chloride Reaction Acylation Reaction with Nucleophile (Nu-H) Start->Reaction Intermediate Acylated Intermediate Reaction->Intermediate Modification Further Modification at -NH₂ or -Br sites Intermediate->Modification Final_Product Diverse Chemical Entities Modification->Final_Product

Caption: Synthetic utility of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of structurally related benzoyl chlorides, the following precautions should be taken[5][6][7]:

  • Corrosive: Causes severe skin burns and eye damage.

  • Respiratory Irritant: May cause respiratory irritation.

  • Lachrymator: Substance which increases the flow of tears.

  • Water Reactive: Contact with water may liberate toxic gas (hydrogen chloride).

Handling Recommendations:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Keep away from sources of ignition and moisture.[6]

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

This technical guide is intended to provide a summary of the available information on this compound. Researchers should always consult comprehensive safety data sheets and perform a thorough risk assessment before handling this chemical.

References

2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional reagent in modern organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science applications. Its structure, featuring a highly reactive acyl chloride, a nucleophilic amino group, and a versatile bromo substituent, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity profile with common nucleophiles, detailing reaction mechanisms, experimental conditions, and synthetic outcomes.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three key functional groups. The primary site for nucleophilic attack is the highly electrophilic carbonyl carbon of the acyl chloride. This reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

  • Acyl Chloride: As a derivative of a carboxylic acid, the acyl chloride is the most reactive, with the chloride ion being an excellent leaving group. This facilitates nucleophilic acyl substitution reactions.

  • Amino Group (-NH₂): Positioned ortho to the acyl chloride, the amino group is an electron-donating group (EDG) via resonance. This can slightly decrease the electrophilicity of the carbonyl carbon. However, its more significant role is as an internal nucleophile, enabling intramolecular cyclization reactions to form important heterocyclic systems.

  • Bromo Group (-Br): Located para to the amino group, the bromine atom is an electron-withdrawing group (EWG) through induction and a weak deactivator. It also serves as a crucial handle for post-acylation modifications, such as palladium-catalyzed cross-coupling reactions, though this is outside the scope of this guide's focus on nucleophilic attack at the carbonyl.

The general mechanism for its reaction with nucleophiles is a two-step nucleophilic addition-elimination process, proceeding through a tetrahedral intermediate.

Figure 1: Key functional groups and their electronic influence on the reactivity of this compound.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields 2-amino-5-bromo-N-substituted benzamides. This reaction is typically rapid and high-yielding, often proceeding at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Quantitative Data: Amidation Reactions
Nucleophile (Amine)BaseSolventConditionsProductYield (%)
MethylamineTriethylamineDichloromethane0°C to RT2-Amino-5-bromo-N-methylbenzamide>90 (Typical)
AnilinePyridineTHFRT, 4h2-Amino-5-bromo-N-phenylbenzamide~85-95
4-FluoroanilineTriethylamineAcetonitrileRT, 3h2-Amino-5-bromo-N-(4-fluorophenyl)benzamideHigh
Benzyl AmineTriethylamineDichloromethaneRT, 2h2-Amino-N-benzyl-5-bromobenzamide>90 (Typical)
PiperidineTriethylamineTHFRT, 2h(2-Amino-5-bromophenyl)(piperidin-1-yl)methanoneHigh
Experimental Protocol: Synthesis of 2-Amino-5-bromo-N-phenylbenzamide
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Addition of Nucleophile: In a separate flask, dissolve aniline (1.05 eq) and pyridine (1.1 eq) in anhydrous THF.

  • Reaction: Add the aniline/pyridine solution dropwise to the stirred solution of the acyl chloride at 0°C (ice bath).

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure amide.

Intramolecular Cyclization: A Gateway to Quinazolinones

The resulting 2-aminobenzamides are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological activity. The synthesis often involves a condensation reaction with an aldehyde or its equivalent, followed by cyclization and oxidation.

Figure 2: General pathway for the synthesis of quinazolinones from 2-aminobenzamides.

Reactions with O-Nucleophiles (Alcohols & Water)

Reaction with alcohols (alcoholysis) leads to the formation of esters, while reaction with water (hydrolysis) reverts the acyl chloride to the corresponding carboxylic acid. To favor esterification, the reaction must be carried out under anhydrous conditions, typically using the alcohol as the solvent or in an inert solvent with a base like pyridine to neutralize the HCl produced.

Quantitative Data: Esterification Reactions
Nucleophile (Alcohol)Base/CatalystSolventConditionsProductYield (%)
MethanolPyridineMethanolReflux, 2hMethyl 2-amino-5-bromobenzoate~90-98[1]
EthanolTriethylamineTHF (anhydrous)RT, 5hEthyl 2-amino-5-bromobenzoateHigh
IsopropanolPyridineDichloromethaneRT, 6hIsopropyl 2-amino-5-bromobenzoateGood-High
Benzyl AlcoholDMAPAcetonitrileRT, 3hBenzyl 2-amino-5-bromobenzoateHigh
Water(None)THF/H₂ORT2-Amino-5-bromobenzoic acidQuantitative
Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate
  • Setup: Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a condenser.

  • Base Addition: Add pyridine (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Reactions with S-Nucleophiles (Thiols)

Analogous to alcohols, thiols react with this compound to form thioesters. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. These reactions are generally very efficient.

Quantitative Data: Thioesterification Reactions
Nucleophile (Thiol)BaseSolventConditionsProductYield (%)
ThiophenolTriethylamineTHF0°C to RT, 2hS-Phenyl 2-amino-5-bromobenzothioate>90 (Typical)[2]
Benzyl MercaptanPyridineDichloromethaneRT, 3hS-Benzyl 2-amino-5-bromobenzothioateHigh (Expected)
EthanethiolTriethylamineDiethyl Ether0°C to RT, 2hS-Ethyl 2-amino-5-bromobenzothioateHigh (Expected)
Experimental Protocol: Synthesis of S-Phenyl 2-amino-5-bromobenzothioate
  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0°C.

  • Nucleophile Preparation: In a separate flask, dissolve thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Reaction: Add the thiophenol/base solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with 1M NaOH, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting solid by flash chromatography on silica gel.

Reactions with C-Nucleophiles (Friedel-Crafts Acylation)

This compound can act as an acylating agent in Friedel-Crafts reactions to form carbon-carbon bonds with aromatic compounds, yielding benzophenone derivatives. This reaction requires a Lewis acid catalyst, such as AlCl₃ or ZnCl₂. The presence of the free amino group can complicate the reaction by coordinating with the Lewis acid; therefore, protection of the amino group (e.g., as an amide) is sometimes necessary prior to acylation. However, direct acylation is possible under specific conditions.

Quantitative Data: Friedel-Crafts Acylation
Aromatic SubstrateCatalystConditionsProductYield (%)
BenzeneAlCl₃CS₂, Reflux2-Amino-5-bromobenzophenoneModerate
TolueneAlCl₃1,2-DichloroethaneRT2-Amino-5-bromo-4'-methylbenzophenone
ChlorobenzeneZnCl₂120-200°C2-Amino-5-bromo-x'-chlorobenzophenone~56[3]
Experimental Protocol: Synthesis of 2-Amino-5-bromobenzophenone
  • Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous benzene (acting as both solvent and reactant), add this compound (1.0 eq) portion-wise at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until gas evolution ceases.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with concentrated HCl.

  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography.

Summary of Synthetic Applications & Workflow

The reactivity of this compound makes it a versatile starting material for a wide array of molecular architectures.

G cluster_0 Synthetic Utility of this compound Start 2-Amino-5-bromobenzoyl Chloride Nuc_N Amines (R₂NH) Start->Nuc_N Nuc_O Alcohols (R-OH) Start->Nuc_O Nuc_S Thiols (R-SH) Start->Nuc_S Nuc_C Arenes (Ar-H) Start->Nuc_C Amides Benzamides Heterocycles Quinazolinones Amides->Heterocycles Esters Benzoate Esters Thioesters Benzothioates Ketones Benzophenones Nuc_N->Amides Nuc_O->Esters Nuc_S->Thioesters Nuc_C->Ketones Nuc_Intra Aldehydes (Post-Amidation) Nuc_Intra->Heterocycles

Figure 3: Synthetic pathways originating from this compound.

A typical experimental workflow for utilizing this reagent in a nucleophilic acyl substitution is outlined below.

G cluster_workflow General Experimental Workflow A 1. Dissolve Acyl Chloride in Anhydrous Solvent B 2. Add Nucleophile & Base (if required) at 0°C A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Work-up (Quench, Extract, Wash) C->D E 5. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize (NMR, MS, IR) F->G

Figure 4: A generalized workflow for nucleophilic acyl substitution reactions.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of N-, O-, S-, and C-nucleophiles to produce amides, esters, thioesters, and ketones, respectively, in high yields. Furthermore, the ortho-amino group facilitates subsequent intramolecular cyclizations, providing efficient routes to valuable heterocyclic structures like quinazolinones. This predictable and diverse reactivity profile solidifies its importance as a key intermediate for professionals in chemical research and drug development.

References

Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceutical compounds. As a benzoyl chloride derivative, its reactivity is largely dictated by the acyl chloride functional group, which is known for its susceptibility to nucleophilic attack. The presence of an amino group on the benzene ring can also influence its stability and reactivity profile. This guide aims to provide a comprehensive overview of the factors affecting the stability of this compound and to outline the best practices for its storage and handling to ensure its integrity and prevent degradation.

Chemical Stability

The primary mode of degradation for this compound, like other acyl chlorides, is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to attack by water, leading to the formation of the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, and hydrochloric acid. This reaction is often rapid and can be catalyzed by the presence of acids or bases.

Other factors that can affect the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. Thermal decomposition may lead to the release of hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[1][2]

  • Light: While specific photostability data is not available, compounds with aromatic rings and amino groups can be sensitive to light. Exposure to UV or high-intensity light could potentially lead to degradation.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions based on information for similar chemical compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended.[1][3]To minimize the rate of thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]To prevent hydrolysis from atmospheric moisture.
Container Keep containers tightly closed.[1][2][4]To prevent ingress of moisture and air.
Incompatible Materials Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[1]To prevent rapid decomposition and hazardous reactions.
Handling Use only under a chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4][5]To avoid inhalation of corrosive vapors and prevent skin and eye contact.[1]

Experimental Protocols

Specific experimental protocols for the stability testing of this compound were not identified in the reviewed literature. However, a general approach to assessing the stability of a compound of this nature would involve:

  • Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., heat, humidity, light, acidic/basic media, and oxidizing agents) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period and monitoring its purity and degradation products at set time points.

  • Analytical Methods: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and identification of degradation products, and Mass Spectrometry (MS) for structural elucidation of impurities.

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of moisture and air-sensitive reagents like this compound.

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store_Initial Store in Designated Cool, Dry, Inert Atmosphere Location Log->Store_Initial Prepare Prepare for Use in Fume Hood Store_Initial->Prepare Inert_Atmosphere Use under Inert Atmosphere (e.g., Glovebox or Schlenk Line) Prepare->Inert_Atmosphere Weigh Weigh Required Amount Inert_Atmosphere->Weigh Seal Immediately and Tightly Seal Container Weigh->Seal Quench Carefully Quench Excess Reagent Weigh->Quench Excess Return Return to Storage Seal->Return Return->Store_Initial Dispose Dispose of as Hazardous Waste Quench->Dispose

Caption: Logical workflow for receiving, handling, and storing this compound.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical nature as a benzoyl chloride necessitates careful handling and storage to prevent degradation. The primary concern is its sensitivity to moisture, which leads to hydrolysis. By adhering to the storage conditions outlined in this guide—namely, maintaining a cool, dry, and inert environment—researchers can ensure the integrity of the compound for their synthetic applications. For all applications, it is crucial to refer to the supplier's SDS and to perform appropriate quality control checks.

References

Spectroscopic Profile of 2-Amino-5-bromobenzoyl Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-bromobenzoyl chloride, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in identifying and characterizing this compound in their synthetic workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including substituted benzoyl chlorides, 2-amino-5-bromobenzoic acid, and other related aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-36.8 - 7.0d~8-9
H-47.4 - 7.6dd~8-9, ~2-3
H-67.8 - 8.0d~2-3
-NH₂4.5 - 5.5 (broad)s-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons are expected to be broad and their chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1120 - 125
C-2148 - 152
C-3118 - 122
C-4138 - 142
C-5115 - 120
C-6135 - 140

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C=O Stretch (acid chloride)1750 - 1800Strong
C=C Stretch (aromatic)1550 - 1650Medium to Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 650Medium to Strong

The carbonyl (C=O) band in benzoyl chlorides can sometimes exhibit splitting due to Fermi resonance.[1][2]

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺232.9/234.9Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
[M-Cl]⁺198/200Loss of chlorine radical. Isotopic pattern for Bromine will be present.
[M-COCl]⁺170/172Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present.
[C₆H₄BrNH₂]⁺171/173Fragment corresponding to 4-bromoaniline.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and chlorine/bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0-200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place in an appropriate IR cell.[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source (for GC-MS, this occurs after elution from the GC column).

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Acquisition (Electrospray Ionization - ESI for LC-MS):

    • The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, creating charged droplets.

    • Solvent evaporation leads to the formation of gas-phase ions.

    • The ions are then analyzed by the mass spectrometer. Derivatization with benzoyl chloride can be used to improve the analysis of certain small molecules by LC-MS.[4][5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Validation MS->Structure_Validation MS->Purity_Assessment Final_Report Final Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

References

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-bromobenzoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride and its precursor, 2-amino-5-bromobenzophenone, represent a privileged scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity and structural features allow for the construction of complex heterocyclic systems, leading to the development of potent modulators of key biological targets. This technical guide explores the significant potential of this scaffold in medicinal chemistry, with a focus on its applications in the development of GABA-A receptor modulators, kinase inhibitors, and other anticancer agents. We provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of compounds derived from this versatile building block, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

A Versatile Precursor for Bioactive Heterocycles

The chemical structure of this compound, featuring an activated acyl chloride, an aniline moiety, and a bromine atom, provides multiple reaction sites for chemical modification and cyclization reactions. This has been extensively exploited in the synthesis of various heterocyclic systems with significant therapeutic potential.

Synthesis of Benzodiazepines: Modulators of GABA-A Receptors

One of the most prominent applications of the 2-aminobenzophenone core, derivable from this compound, is in the synthesis of 1,4-benzodiazepines. These compounds are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which they exert by positively modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4]

A notable example is the synthesis of phenazepam, a potent benzodiazepine drug. The synthesis typically starts from 2-amino-5-bromo-2'-chlorobenzophenone, a close derivative of the title compound.[5] The amino group is first acylated, followed by cyclization to form the characteristic seven-membered diazepine ring.

A Scaffold for Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery.[6] The 2-aminobenzoyl scaffold has emerged as a valuable template for the design of potent and selective kinase inhibitors. By incorporating this moiety into various heterocyclic systems, researchers have developed inhibitors targeting key kinases involved in cell cycle regulation and signaling pathways, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Interleukin-2 Inducible T-cell Kinase (ITK).[7][8][9]

  • Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers.[10][11] Derivatives of 2-aminobenzimidazole, which can be synthesized from precursors related to this compound, have shown potent inhibitory activity against Aurora kinases.[7][8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[12] The 2-arylaminopurine scaffold, which can be constructed using 2-aminobenzoyl derivatives, has yielded highly selective CDK2 inhibitors.[7][8][9]

  • ITK Inhibitors: ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway and represents a target for autoimmune diseases and T-cell malignancies.[13][14] Covalent inhibitors of ITK with nanomolar potency have been developed, demonstrating the potential of targeting this kinase for therapeutic intervention.[4]

Building Blocks for Novel Anticancer Agents

Beyond kinase inhibition, the this compound scaffold has been utilized to synthesize a variety of other anticancer agents. The inherent ability to construct diverse heterocyclic systems allows for the exploration of multiple mechanisms of antitumor activity. For instance, derivatives incorporating thiazole and benzofuran moieties have demonstrated significant cytotoxicity against various cancer cell lines.[15][16][17]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative compounds derived from scaffolds related to this compound, highlighting their potency against various biological targets.

Table 1: GABA-A Receptor Modulatory Activity

Compound/MetaboliteBiological TargetAssayActivity MetricValueReference(s)
PhenazepamGABA-A ReceptorElectrophysiology in rat cerebellar slicesEC50 (GABA potentiation)6.1 nM[13]
3-HydroxyphenazepamGABA-A ReceptorElectrophysiology in rat cerebellar slicesEC50 (GABA potentiation)10.3 nM[13]

Table 2: Kinase Inhibitory Activity

Compound ClassTarget KinaseActivity MetricValueReference(s)
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK2KiLow nM range[9]
6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamideCDK2IC5044 nM[7][8]
6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamideCDK1IC5086 µM[7][8]
2-Aminobenzimidazole derivativeAurora KinasesIC50Sub-µM to low µM range[7][8]
Azaspirooxindolinone derivative (3d)ITK (in Jurkat cells)IC503.58 µM[18]
Azaspirooxindolinone derivative (3d)BTK (in Ramos cells)IC503.06 µM[18]

Table 3: Anticancer Activity

CompoundCell LineActivity MetricValueReference(s)
2-(4-bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo[13][19]thieno[2,3-d]pyrimidine (7a)FaDu (Head and Neck)IC501.73 µM[17][20]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung)IC50Low nM range[15][16]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeHeLa (Cervical)IC50Low nM range[15][16]
2-amino-8-chloro-5,5-dioxo[10][11][19]triazolo[2,3-b][10][11][19]benzodithiazine (17)Leukemia SRlog GI50-7.67[21]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of compounds derived from this compound.

General Synthesis of a 1,4-Benzodiazepine Derivative (Phenazepam Analog)

This protocol is adapted from the established synthesis of phenazepam.[15]

Step 1: Acylation of 2-Amino-5-bromo-2'-chlorobenzophenone.

  • To a solution of 2-amino-5-bromo-2'-chlorobenzophenone (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-chloroacetylated intermediate.

Step 2: Cyclization to the 1,4-Benzodiazepine.

  • Dissolve the N-chloroacetylated intermediate (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Add a solution of ammonia in methanol (7N, excess) and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzodiazepine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[22][23][24]

  • Prepare a reaction buffer specific for the kinase of interest (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the reaction buffer, the kinase enzyme, and the peptide or protein substrate.

  • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody for detection).

  • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, this may involve fluorescence, luminescence, or absorbance measurements using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by compounds derived from the this compound scaffold.

GABA-A Receptor Modulation

Derivatives of this compound, particularly benzodiazepines, act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and an overall inhibitory effect on the central nervous system.[21][25][26][27]

GABAA_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Increased Influx Benzodiazepine_Derivative Benzodiazepine Derivative Benzodiazepine_Derivative->GABA_A_Receptor Binds (Allosteric Site) GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition CNS Inhibition (Anxiolysis, Sedation) Hyperpolarization->Inhibition Results in

Caption: GABA-A Receptor Positive Allosteric Modulation by Benzodiazepines.

Aurora Kinase Inhibition and Cell Cycle Arrest

Aurora kinase inhibitors developed from related scaffolds interfere with key mitotic events by blocking the phosphorylation of essential substrates. Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis. Both ultimately lead to cell cycle arrest and apoptosis in cancer cells.[10][11][19]

Aurora_Kinase_Inhibition cluster_cell_cycle Mitosis Aurora_A Aurora A Kinase Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Promotes Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Ensures Proper Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Inhibitor 2-Aminobenzoyl Derivative Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Inhibition of Aurora Kinases Leading to Mitotic Arrest.

CDK Inhibition and G1/S Phase Cell Cycle Arrest

CDK2, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for DNA replication. Inhibitors derived from the 2-aminobenzoyl scaffold can block the activity of CDK2, preventing Rb phosphorylation and causing cell cycle arrest at the G1/S checkpoint.[7][8][9][12]

CDK_Inhibition cluster_cell_cycle_G1S G1/S Transition CDK2_CyclinE CDK2 / Cyclin E Complex Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylates G1_Arrest G1/S Arrest Inhibitor 2-Aminobenzoyl Derivative Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->G1_Arrest Rb_p Phosphorylated Rb Rb_E2F->Rb_p E2F Free E2F Rb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Drives

Caption: CDK2 Inhibition Leading to G1/S Cell Cycle Arrest.

ITK Inhibition and T-Cell Receptor Signaling

ITK is a key downstream effector of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the cell membrane and phosphorylates phospholipase C-gamma 1 (PLCγ1). This initiates a signaling cascade leading to calcium mobilization and activation of transcription factors like NFAT, which are essential for T-cell activation and cytokine production. ITK inhibitors block this phosphorylation step, thereby dampening the T-cell response.[13][14][16][28]

ITK_Inhibition cluster_tcell_signaling T-Cell Receptor Signaling TCR TCR Activation ITK ITK TCR->ITK Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates Inhibitor 2-Aminobenzoyl Derivative Inhibitor Inhibitor->ITK Inhibits PLCg1_p Phosphorylated PLCγ1 PLCg1->PLCg1_p Ca_Mobilization Ca²⁺ Mobilization PLCg1_p->Ca_Mobilization Leads to NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Cytokine_Production Cytokine Production NFAT_Activation->Cytokine_Production T_Cell_Response T-Cell Response Cytokine_Production->T_Cell_Response

Caption: ITK Inhibition Interrupting T-Cell Receptor Signaling.

Conclusion and Future Directions

This compound and its related precursors have proven to be exceptionally valuable scaffolds in medicinal chemistry. Their synthetic tractability has enabled the development of a wide range of bioactive molecules targeting diverse and important biological pathways. The demonstrated success in generating potent GABA-A receptor modulators and various kinase inhibitors underscores the continued potential of this chemical starting point.

Future research in this area should focus on several key aspects. The exploration of novel heterocyclic systems derived from this scaffold could lead to the discovery of compounds with novel mechanisms of action. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be crucial for optimizing the potency and selectivity of existing lead compounds. Furthermore, a deeper investigation into the downstream effects and potential off-target activities of these molecules will be essential for their translation into safe and effective therapeutics. The versatility of the this compound core ensures its continued relevance as a cornerstone for the discovery of new medicines to address unmet medical needs.

References

A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-amino-5-bromobenzoyl chloride derivatives and their analogues. This class of compounds serves as a crucial scaffold in medicinal chemistry due to its synthetic versatility and its presence in a wide range of pharmacologically active agents. From anticancer therapeutics to central nervous system modulators, the 2-aminobenzoyl core is a foundational element in modern drug discovery. This document details the synthesis, mechanisms of action, and key experimental data associated with these compounds, offering a comprehensive resource for professionals in the field.

Synthesis of Derivatives and Analogues

The 2-aminobenzoyl scaffold is a versatile starting point for the synthesis of numerous heterocyclic systems and other complex molecules. The presence of the amino group, the halogen, and the reactive acyl chloride (or its synthetic equivalents like benzophenones) allows for a multitude of chemical transformations.

Common synthetic strategies involve:

  • Acylation and Amidation: The amino group readily reacts with acyl chlorides or anhydrides to form amides, a common step in building more complex derivatives.[1][2]

  • Friedel-Crafts Acylation: This classic reaction is used to synthesize 2-aminobenzophenone precursors, though it can be complicated by side reactions with the amino group.[3]

  • Palladium-Catalyzed Coupling: Modern cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to attach various aryl or alkyl groups, expanding molecular diversity.[4]

  • Heterocycle Formation: The 2-aminobenzophenone structure is a quintessential precursor for the synthesis of 1,4-benzodiazepines, quinazolines, and acridones.[3][5]

A typical workflow for the development of novel derivatives involves a multi-stage process from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., 2-Aminopyridine) protect N-Acylation (Protection) start->protect brominate Bromination protect->brominate hydrolyze Hydrolysis (Deprotection) brominate->hydrolyze purify Purification (Chromatography) hydrolyze->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir assay In Vitro Assays (e.g., IC50, MIC) nmr->assay ms->assay ir->assay analysis Data Analysis & SAR assay->analysis

Caption: General experimental workflow for synthesis and screening.

Pharmacological Applications and Mechanisms of Action

Derivatives built upon the 2-amino-5-halobenzoyl scaffold exhibit a remarkable range of biological activities, targeting diverse cellular pathways.

Anticancer Activity

Many analogues have been investigated as potent antiproliferative agents. Their mechanisms often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.

  • Topoisomerase Inhibition: Certain tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine derivatives function as dual inhibitors of Topoisomerase I and II.[6][8] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA backbone, leading to catastrophic DNA strand breaks and triggering apoptosis.[6] Compound 7a from one such study emerged as a potent agent against FaDu cells with an IC50 of 1.73 μM.[8]

G cluster_dna DNA Replication cluster_enzyme Enzyme Action DNA_supercoiled Supercoiled DNA DNA_cleaved Cleaved DNA Strand DNA_supercoiled->DNA_cleaved DNA_relegated Re-ligated DNA DNA_cleaved->DNA_relegated Topo Topoisomerase I/II DNA_cleaved->Topo Release Apoptosis Apoptosis DNA_cleaved->Apoptosis Leads to Topo->DNA_cleaved Cleavage Inhibitor Thienopyrimidine Derivative Inhibitor->Topo Inhibition

Caption: Mechanism of dual Topoisomerase I/II inhibition.
  • Phospholipase C (PLC) Inhibition: 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines are another class of potent anticancer agents. Their proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme that disrupts phospholipid metabolism, a pathway often dysregulated in cancer.[2]

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling and are prime targets in oncology and immunology.

  • Itk Inhibitors: A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were developed as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk).[9] Itk is a crucial enzyme in the T-cell receptor (TCR) signaling pathway. Its inhibition can modulate T-cell activation and cytokine release (e.g., IL-2), making it a target for autoimmune diseases and T-cell malignancies.[9]

  • p38 MAP Kinase Inhibitors: Analogues of 2-amino-5-chlorobenzophenone have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[5]

G TCR TCR Activation Itk Itk TCR->Itk Activates PLCg1 PLCγ1 Downstream Downstream Signaling PLCg1->Downstream Itk->PLCg1 Phosphorylates Response Cellular Response (e.g., IL-2 production) Downstream->Response Inhibitor Aminothiazole Inhibitor Inhibitor->Itk Inhibits

Caption: Simplified Itk signaling pathway and point of inhibition.
Central Nervous System (CNS) Activity

The 2-aminobenzophenone core is famously the synthetic precursor to the 1,4-benzodiazepine class of drugs, which have significant anxiolytic, sedative, and anticonvulsant properties.[3] For instance, 2-amino-5-bromo-2'-chlorobenzophenone is a known precursor and an active metabolite of phenazepam, a potent benzodiazepine drug.[10]

Antimicrobial and Antiparasitic Activity

Analogues of the drug Nitazoxanide, which can feature a 2-amino-thiazole head group, display broad-spectrum activity against anaerobic bacteria and parasites.[11] The mechanism involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of these organisms.[11] Additionally, various 2-amino-5-arylazothiazole derivatives have been synthesized and screened for potential antibacterial activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields for representative synthetic procedures and biological activity metrics for selected compounds.

Table 1: Synthesis Yields for Selected Derivatives and Intermediates

Compound/Intermediate Name Starting Material Reaction Type Yield (%) Reference
4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene 4-bromo-2-bromomethylphenol Protection (MEMCl) 98.5% [12]
5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole 2-amino-4-phenylthiazole Diazo-coupling 78% [1]
2-Acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole Acetylation 74% [1]
2-Chloro-N-(2-methylphenyl)acetamide 2-methylaniline Acylation 55-100% (quant.) [2]

| 3-Amino-5-benzoyl-2-(2-methyl-benzoylamino)thieno[2,3-b]pyridine | Carbonitrile and Chloroacetamide fragments | Cyclization/Coupling | 20-66% |[2] |

Table 2: Biological Activity of Selected Derivatives

Compound Class Specific Analogue Target/Assay Activity Metric Value Reference
Thieno[2,3-d]pyrimidine Compound 7a FaDu (HTB-43) Cancer Cells IC₅₀ 1.73 µM [8]
Thieno[2,3-d]pyrimidine Various (7c-7g) FaDu Cancer Cells Growth Inhibition @ 10 µM No significant improvement over parent compound [6]
Benzamidoxime Chloride-substituted analogues Jurkat & HL-60RG Leukemia Cells Growth Inhibition Dose-dependent; long-lasting at 10 µM [13]
Thieno[2,3-b]pyridine Compound 5a HCT116 & MDA-MB-231 Cancer Cells Growth Inhibition @ 10 µM >85% [2]
Thieno[2,3-b]pyridine Compound 7h HCT116 & MDA-MB-231 Cancer Cells IC₅₀ 25-50 nM [2]

| Thieno[2,3-b]pyridine | Compound 7i | HCT116 & MDA-MB-231 Cancer Cells | IC₅₀ | 25-50 nM |[2] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations cited in the literature.

Protocol 1: Synthesis of an Intermediate for 2-(2-amino-5-bromobenzoyl)pyridine

This protocol describes the protection of 4-bromo-2-bromomethylphenol, a key first step in a multi-stage synthesis.[12][14]

  • Reaction: 4-bromo-2-bromomethylphenol + MEMCl → 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene

  • Reagents and Materials:

    • 4-bromo-2-bromomethylphenol (1.0 mol, 263.8 g)

    • Triethylamine (acid scavenger, 2.0 mol, 202.4 g)

    • (2-Methoxyethoxy)methyl chloride (MEMCl, 1.2 mol, 149.5 g)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) (1 L)

    • 3L three-necked flask

  • Procedure:

    • To a 3L three-necked flask, add 4-bromo-2-bromomethylphenol (1.0 mol) and the aprotic solvent (1 L of DCM or DMF).

    • Add triethylamine (2.0 mol) to the flask.

    • Maintain the temperature at 25°C and add MEMCl (1.2 mol) dropwise to the mixture.

    • After the addition is complete, continue stirring at 25°C for 6 hours.

    • Monitor the reaction completion using HPLC.

    • Once complete, filter the reaction solution to remove the triethylamine salt byproduct.

    • Wash the organic phase several times with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution to dryness under reduced pressure to obtain the final product.

Protocol 2: General Procedure for Synthesis of 2-Chloroacetamides

This protocol outlines a general method for acylating anilines, a common step in building libraries of amide derivatives.[2]

  • Reaction: Substituted Aniline + Chloroacetyl chloride → 2-Chloro-N-(substituted-phenyl)acetamide

  • Reagents and Materials:

    • Substituted aniline (e.g., 13a-j, 6 mmol, 1 equiv.)

    • Triethylamine (NEt₃, 1 equiv.)

    • Chloroacetyl chloride (1.2 equiv.)

    • Dichloromethane (CH₂Cl₂, 30 mL)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the aniline (1 equiv.) and triethylamine (1 equiv.) in dichloromethane (30 mL) in a flask.

    • Cool the solution to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.2 equiv.) dropwise to the solution over a period of 15 minutes, maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 1 hour.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with additional dichloromethane.

    • Wash the organic layer sequentially with 2M HCl (2 x 15 mL), water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (15 mL).

    • Dry the organic layer with anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product, which is often pure enough for subsequent steps without further purification.

Conclusion

The this compound scaffold and its analogues represent a privileged structure class in medicinal chemistry. Their synthetic tractability allows for the creation of large, diverse libraries of compounds. The derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects. The continued exploration of this chemical space, aided by structure-activity relationship studies and mechanism-of-action investigations, holds significant promise for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological properties of these versatile compounds.

References

Safety and Handling of 2-Amino-5-bromobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-5-bromobenzoyl chloride (CAS No. 1108665-60-6) was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including other benzoyl chlorides and bromoanilines. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile similar to or greater than these related substances. A comprehensive, substance-specific risk assessment should be conducted before handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a corrosive and water-reactive substance, likely causing severe skin burns and eye damage. It may also cause respiratory irritation and could be harmful if swallowed, inhaled, or absorbed through the skin.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation1H318: Causes serious eye damage
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Water-Reactive-Contact with water may liberate toxic gas (Hydrogen Chloride)

Physical and Chemical Properties (Predicted and from Related Compounds)

PropertyValue (Compound)
Molecular FormulaC₇H₅BrClNO
Molecular Weight234.48 g/mol
AppearanceLikely a solid (powder or crystals)
Flash Point> 110 °C (> 230 °F) (4-Bromobenzoyl chloride)[1]
Specific Gravity~1.666 (3-Bromobenzoyl chloride)

Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

3.1. Engineering Controls:

  • Work exclusively in a certified chemical fume hood with good ventilation.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3][4]

3.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

    • Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[4]

3.3. Handling Procedures:

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Keep containers tightly sealed when not in use.[2][6]

  • Avoid the formation of dust.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • WARNING: To avoid a violent reaction, ALWAYS add the material to water slowly and cautiously; NEVER add water to the material. [5]

3.4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Keep containers tightly closed and protected from moisture.

  • Store away from strong oxidizing agents, bases, alcohols, and water.[1]

Emergency Procedures

4.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or a foam extinguisher.

  • Unsuitable Extinguishing Media: Do NOT use water, as it will react with the substance to produce toxic and corrosive hydrogen chloride gas.

  • Specific Hazards: Thermal decomposition can produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[2][3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE as described in Section 3.2.

  • Avoid breathing dust and vapors.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a dry, sealed container for disposal.

  • Do not allow the material to enter drains or waterways.

Experimental Protocols

General Protocol for a Reaction with an Amine (Illustrative Example):

This is a generalized procedure and must be adapted and optimized for specific substrates and reaction scales. A thorough risk assessment is mandatory before proceeding.

  • Preparation:

    • Set up the reaction apparatus (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen inlet) in a chemical fume hood.

    • Ensure all glassware is thoroughly dried to prevent reaction with moisture.

    • The amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.

  • Reaction:

    • This compound is dissolved in the same anhydrous solvent in the dropping funnel.

    • The solution of the benzoyl chloride is added dropwise to the stirred solution of the amine and base at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

  • Work-up:

    • After the reaction is complete (monitored by an appropriate technique like TLC or LC-MS), the reaction mixture is quenched by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water. Caution: This quenching step can be exothermic and may release HCl gas.

    • The aqueous and organic layers are separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedures Safe Handling & Emergency Response Hazard_ID Hazard Identification (Corrosive, Water-Reactive, Toxic) Exposure_Assess Exposure Assessment (Inhalation, Dermal, Ingestion) Hazard_ID->Exposure_Assess Potential Risks Eng_Controls Engineering Controls (Fume Hood, Eyewash Station) Exposure_Assess->Eng_Controls Mitigated by PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Eng_Controls->PPE Supplemented by Admin_Controls Administrative Controls (SOPs, Training) Handling Safe Handling (Inert Atmosphere, Avoid Water) PPE->Handling Required for Spill Spill Response (Evacuate, Contain, Neutralize) Handling->Spill In case of accident First_Aid First Aid (Flush, Fresh Air, Medical Attention) Handling->First_Aid In case of exposure

Caption: Workflow for Hazard Mitigation when Handling this compound.

Experimental_Workflow Start Start: Assemble Dry Glassware in Fume Hood Reagents Prepare Amine and Base in Anhydrous Solvent Start->Reagents AcidChloride Prepare this compound in Anhydrous Solvent Start->AcidChloride Reaction Slowly Add Acid Chloride Solution to Amine Mixture (Controlled Temp) Reagents->Reaction AcidChloride->Reaction Quench Quench Reaction Mixture (Caution: Exothermic) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purify Product (e.g., Chromatography) Evaporation->Purification End End: Characterize and Store Product Purification->End

Caption: Illustrative Experimental Workflow for Amide Synthesis.

References

A Technical Guide to the Solubility of 2-Amino-5-bromobenzoyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride is a chemical intermediate of significant interest in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility data informs critical process parameters such as reaction medium selection, concentration, and purification strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for determining its solubility, alongside a discussion of its expected behavior based on its chemical structure.

Understanding the Solubility Profile of an Acyl Chloride

This compound belongs to the acyl chloride class of compounds. A key characteristic of acyl chlorides is their high reactivity, particularly towards nucleophilic reagents. The chlorine atom is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[1] This reactivity profoundly influences the choice of solvents for solubility determination and subsequent reactions.

Key Considerations:

  • Reactivity with Protic Solvents: Acyl chlorides react, often vigorously, with protic solvents such as water, alcohols, and primary or secondary amines.[1][2] This is not a dissolution process but a chemical reaction (solvolysis) that consumes the acyl chloride to form a carboxylic acid, ester, or amide, respectively. Therefore, these solvents are generally unsuitable for dissolving this compound if the integrity of the compound is to be maintained.

  • Solubility in Aprotic Solvents: Aprotic solvents (solvents that do not have an acidic proton) are generally suitable for dissolving acyl chlorides.[1] These include hydrocarbons, ethers, and chlorinated solvents. The solubility in these solvents will depend on the overall polarity of the molecule.

Given the lack of specific published quantitative data, experimental determination is necessary.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a given aprotic organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1 Materials and Equipment

  • This compound (high purity)

  • Selected anhydrous organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Toluene, Chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration. This will be used to create a calibration curve.

  • Generation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when solid material remains undissolved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

  • Sample Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of dilutions from the stock standard to create a calibration curve.

    • Analyze the filtered saturated solution and the calibration standards by HPLC.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

    • The determined concentration is the solubility of the compound in that solvent at the specified temperature.

3.3 Safety Precautions

  • Work in a well-ventilated fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • This compound is a reactive and potentially corrosive substance. Avoid contact with skin, eyes, and moisture.[4][6] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent degradation from atmospheric moisture.

Data Presentation

The experimentally determined solubility data for this compound should be recorded in a structured format to allow for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Dichloromethane25[Experimental Value][Experimental Value]
Tetrahydrofuran25[Experimental Value][Experimental Value]
Acetonitrile25[Experimental Value][Experimental Value]
Toluene25[Experimental Value][Experimental Value]
Chloroform25[Experimental Value][Experimental Value]
N,N-Dimethylformamide25[Experimental Value][Experimental Value]

Table 1: Template for Recording Experimentally Determined Solubility of this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 2-Amino-5-bromobenzoyl chloride to solvent B Seal vial and place in constant temperature shaker A->B Secure C Agitate for 24-48 hours to reach equilibrium B->C Incubate D Allow solid to settle C->D Settle E Filter supernatant through 0.22 µm syringe filter D->E Clarify F Analyze by HPLC E->F Quantify G Determine concentration from calibration curve F->G Calculate

Figure 1: Experimental Workflow for Solubility Determination

Conclusion

References

Methodological & Application

Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-acylation of primary amines using 2-Amino-5-bromobenzoyl chloride. This reaction is a fundamental step in the synthesis of various molecular scaffolds of interest in medicinal chemistry and drug development, particularly as a precursor to benzodiazepines and other pharmacologically active agents. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, presents typical reaction data, and situates the reaction within the context of drug discovery by illustrating its relevance to the GABAa receptor signaling pathway.

Introduction

This compound is a valuable bifunctional reagent containing both a reactive acyl chloride and a nucleophilic amino group. The acyl chloride moiety allows for the facile acylation of a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity makes it a key building block in the construction of complex molecules. In the pharmaceutical industry, derivatives of 2-aminobenzophenones are crucial intermediates in the synthesis of 1,4-benzodiazepines, a class of drugs that act on the central nervous system. These drugs modulate the activity of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the brain. The acylation reaction described herein is a pivotal step in creating a diverse library of amide derivatives for screening and development of new therapeutic agents.

Reaction and Mechanism

The reaction involves the nucleophilic acyl substitution of a primary amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding N-substituted-2-amino-5-bromobenzamide. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the reaction to completion.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of a primary amine with this compound, using aniline as a representative example.

3.1. Materials and Reagents

  • This compound

  • Aniline (or other primary amine)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

3.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq.) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-2-amino-5-bromobenzamide.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation reaction.

Product NameAmine NucleophileYield (%)Melting Point (°C)Spectroscopic Data
2-amino-N-phenylbenzamideAniline19%117-118¹H-NMR (400 MHz, DMSO-d6) δ: 9.99 (s, 1H), 7.71 (dd, J = 8.7, 0.9 Hz, 2H), 7.61 (dd, J = 8.2, 1.4 Hz, 1H), 7.34-7.30 (m, 2H), 7.22-7.18 (m, 1H), 7.09-7.05 (m, 1H), 6.75 (dd, J = 8.2, 0.9 Hz, 1H), 6.61-6.57 (m, 1H), 6.32 (s, 2H).[1]
Representative N-Aryl AmideSubstituted Aniline70-90%VariesVaries with substitution

Note: The yield for 2-amino-N-phenylbenzamide is from a specific procedure and may not be representative of all possible conditions. Yields for similar N-acylation reactions with other amines are generally higher.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the acylation reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve Primary Amine in Anhydrous DCM cool Cool to 0 °C prep_amine->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride Solution Dropwise add_base->add_acyl prep_acyl Dissolve 2-Amino-5-bromobenzoyl Chloride in Anhydrous DCM prep_acyl->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react quench Quench with Water react->quench wash Wash with HCl, NaHCO3, and Brine quench->wash dry Dry Organic Layer (MgSO4/Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-Substituted -2-amino-5-bromobenzamide chromatography->product

Caption: Experimental workflow for the N-acylation reaction.

Signaling Pathway in Drug Development Context

Derivatives synthesized from this compound, such as benzodiazepines, act as positive allosteric modulators of the GABAa receptor. The following diagram illustrates this signaling pathway.

GABAa_Signaling_Pathway cluster_synapse GABAergic Synapse cluster_receptor GABAa Receptor Complex presynaptic Presynaptic Neuron GABA GABA (Neurotransmitter) presynaptic->GABA Release postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) postsynaptic->Hyperpolarization GABAa GABAa Receptor (Ligand-gated Cl- channel) GABA_site GABA Binding Site BZD_site Benzodiazepine (BZD) Binding Site Cl_ion GABAa->Cl_ion Channel Opens, Influx of GABA_site->GABAa Activates BZD_site->GABA_site Increases GABA Affinity GABA->GABA_site Binds BZD Benzodiazepine Derivative (Positive Allosteric Modulator) BZD->BZD_site Binds Cl_ion->postsynaptic Enters Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABAa receptor signaling pathway modulation.

References

Application Notes and Protocols: 2-Amino-5-bromobenzoyl Chloride as a Versatile Building Block for Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromobenzoyl chloride in the synthesis of various benzodiazepine derivatives. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a key starting material for the synthesis of 7-bromo-substituted benzodiazepines. This class of compounds is of significant interest in medicinal and pharmaceutical research due to their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and hypnotic properties[1][2]. The bromine substituent at the 7-position is a common feature in several commercially available benzodiazepine drugs. The reactivity of the acyl chloride group allows for facile reaction with amines, particularly α-amino acids or their esters, to form an amide bond, which is the crucial first step in the construction of the 1,4-benzodiazepine ring system.

General Synthesis Pathway

The most common synthetic route for preparing 1,4-benzodiazepines from 2-aminobenzophenones involves the reaction with an α-amino acid or its derivative[1]. In the context of this compound, the synthesis typically proceeds through the formation of a 2-(aminoacetamido)-5-bromobenzophenone intermediate, which then undergoes cyclization to form the seven-membered benzodiazepine ring. A common method for ring closure involves the use of hexamethylenetetramine[3].

For instance, the synthesis of diazepam, a well-known benzodiazepine, involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester, followed by methylation[4]. A similar pathway can be envisioned for the synthesis of 7-bromo analogs using this compound or its corresponding benzophenone.

G A This compound C 2-(Aminoacetamido)-5-bromobenzoyl Intermediate A->C Amidation B Amino Acid Derivative (e.g., Glycine Ethyl Ester) B->C D Cyclization C->D Heating E 7-Bromo-1,4-benzodiazepin-2-one D->E

Caption: General synthesis pathway for 7-bromo-1,4-benzodiazepines.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one

This protocol is adapted from a procedure for the synthesis of related benzodiazepines and serves as a representative example[3]. The starting material for this specific example is 2-(2-chloroacetamido-5-bromo benzoyl)pyridine, which can be prepared from 2-(2-amino-5-bromobenzoyl)pyridine.

Materials:

  • 2-(2-chloroacetamido-5-bromo benzoyl)pyridine

  • Hexamethylenetetramine

  • Ethanol

  • Ammonia gas

  • p-Toluene sulfonic acid

  • Water

Procedure:

  • Charge a 3-neck flask equipped with a stirrer, reflux condenser, and gas inlet tube with ethanol.

  • Heat the ethanol to reflux while stirring.

  • Saturate the refluxing ethanol with ammonia gas.

  • Add hexamethylenetetramine to the solution.

  • Add 2-(2-chloroacetamido-5-bromo benzoyl)pyridine to the reaction mixture and continue to reflux with a steady stream of ammonia.

  • After the reaction is complete (monitored by TLC), add p-toluene sulfonic acid and continue refluxing for approximately one hour[3].

  • Cool the reaction mixture to 70°C and add hot water.

  • Allow the mixture to cool to 20°C to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry in vacuo.

  • The resulting product is 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one, with an expected melting point of 225°-235° C[3].

Protocol 2: Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol describes the final deprotection step to yield a 3-hydroxy benzodiazepine derivative[5].

Materials:

  • 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one (10 g, 0.023 mole)

  • Ethanol (130 ml)

  • 5% aqueous sodium bicarbonate (130 ml)

  • Water

Procedure:

  • Create a suspension of 10 g (0.023 mole) of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one in a mixture of 130 ml of ethanol and 130 ml of 5% aqueous sodium bicarbonate.

  • Stir the suspension at room temperature (25°C) for 20 hours[5].

  • Collect the suspended solid on a filter.

  • Wash the solid with water.

  • Recrystallize the product from ethanol to yield 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates[5].

G cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Add 2-(2-chloroacetamido)-5-bromobenzoyl intermediate to flask B Add ethanol and hexamethylenetetramine A->B C Saturate with ammonia gas B->C D Reflux reaction mixture C->D E Add p-toluene sulfonic acid, continue reflux D->E After reaction completion F Cool and add hot water E->F G Cool to precipitate product F->G H Filter and wash with water G->H I Dry product in vacuo H->I J 7-Bromo-1,4-benzodiazepine I->J Yields

Caption: Experimental workflow for benzodiazepine synthesis.

Quantitative Data

The following table summarizes quantitative data for the synthesis of various 7-bromo-benzodiazepine derivatives.

Starting MaterialProductYield (%)Melting Point (°C)Analytical DataReference
7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one85190-1921H NMR (DMSO-d6) δ 4.86 ppm (1H), 6.27 ppm (1H, OH), 7.18-7.90 ppm (m, 8H)[5]
7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione-245-246 (dec.)UV (ethanol) end absorption, μmax 219 mμ (ε=24,100)[6]
1-Methoxycarbonylmethyl-3-acetoxy-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one1-Carboxymethyl-3-hydroxy-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one68232-235Mass spectrum m/z (%): 389 (27) [M+H]+[7]
2-(2-chloroacetamido-5-bromo benzoyl)pyridine7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one-225-235-[3]

Safety and Handling

This compound and related benzoyl chlorides are corrosive and water-reactive substances[8][9]. It is imperative to handle these chemicals with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[10][11].

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray[10]. Do not get in eyes, on skin, or on clothing. Keep away from water and moisture as it can react violently[8].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area[8].

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[10].

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[10].

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell[10].

  • Disposal: Dispose of contents/container to an approved waste disposal plant[10].

Always consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis for complete safety information.

References

Application Notes and Protocols: Utilizing 2-Amino-5-bromobenzoyl Chloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride and its precursor, 2-amino-5-bromobenzoic acid, are valuable building blocks in combinatorial chemistry and drug discovery. Their utility in solid-phase synthesis enables the rapid generation of diverse libraries of heterocyclic compounds, particularly quinazolinones and benzodiazepines. The bromine substituent serves as a versatile handle for further chemical modifications, allowing for extensive structure-activity relationship (SAR) studies. These heterocyclic scaffolds are of significant interest due to their wide range of biological activities, including as anticancer and anti-inflammatory agents. This document provides detailed protocols for the solid-phase synthesis of a model 6-bromo-quinazolin-4(3H)-one, along with relevant data and workflow diagrams.

Key Applications

The primary application of this compound and its derivatives in solid-phase synthesis is the construction of substituted quinazolinone and benzodiazepine libraries. The bromine atom at the 6-position of the resulting quinazolinone core (or a similar position in other scaffolds) is strategically important for library diversification. It can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, thereby expanding the chemical space for biological screening.

Data Presentation: Synthesis of a Model 6-Bromo-Quinazolin-4(3H)-one

The following table summarizes the expected outcomes for the solid-phase synthesis of a representative 6-bromo-quinazolin-4(3H)-one. The data is compiled from typical solid-phase synthesis yields and purities for analogous compounds.

StepReagents/ConditionsExpected Yield (%)Purity (HPLC) (%)
Resin Loading Fmoc-Glycine, DIC, HOBt, DIPEA, Wang Resin in DMF~95% loadingN/A
Fmoc Deprotection 20% Piperidine in DMF>99%N/A
Acylation 2-Amino-5-bromobenzoic acid, PyBOP, DIPEA in DMF>95%N/A
Cyclization/Cleavage 1. TFAA, DIPEA in DCM; 2. Primary Amine in NMP/DCM; 3. TFA/TIS/H₂O (95:2.5:2.5)85-95>90

Experimental Protocols

The following protocols describe the solid-phase synthesis of a 6-bromo-3-substituted-quinazolin-4(3H)-one using 2-amino-5-bromobenzoic acid as a key building block. The synthesis starts with the loading of an amino acid onto Wang resin, followed by acylation with 2-amino-5-bromobenzoic acid, and subsequent cyclization and cleavage.

Protocol 1: Loading of the First Amino Acid (Fmoc-Glycine) onto Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, 0.9 mmol/g substitution) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel. After swelling, drain the DMF.

  • Activation of Amino Acid: In a separate flask, dissolve Fmoc-Glycine (5 eq., 4.5 mmol), 1-hydroxybenzotriazole (HOBt) (5 eq., 4.5 mmol), and N,N'-diisopropylcarbodiimide (DIC) (5 eq., 4.5 mmol) in DMF (15 mL). Stir the solution for 20 minutes at room temperature to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (10 eq., 9.0 mmol) to the vessel. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL) for 30 minutes.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Fmoc Deprotection and Acylation with 2-Amino-5-bromobenzoic Acid
  • Fmoc Deprotection: Treat the Fmoc-Gly-Wang resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Acylation:

    • In a separate flask, dissolve 2-amino-5-bromobenzoic acid (3 eq., 2.7 mmol) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3 eq., 2.7 mmol) in DMF (10 mL).

    • Add DIPEA (6 eq., 5.4 mmol) to the solution and stir for 5 minutes.

    • Add the activated 2-amino-5-bromobenzoic acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: On-Resin Cyclization and Cleavage to Yield 6-Bromo-quinazolin-4(3H)-one
  • Cyclization:

    • Swell the resin in DCM (10 mL).

    • Add a solution of trifluoroacetic anhydride (TFAA) (5 eq.) and DIPEA (5 eq.) in DCM (10 mL) to the resin and agitate for 2 hours. This step forms the resin-bound benzoxazinone intermediate.

    • Wash the resin with DCM (3 x 10 mL).

    • Add a solution of a primary amine (e.g., benzylamine, 10 eq.) in a 1:1 mixture of N-methyl-2-pyrrolidone (NMP) and DCM (10 mL).

    • Heat the reaction mixture at 60°C for 12 hours to effect the cyclization to the quinazolinone.

  • Washing: Allow the resin to cool to room temperature. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the dry resin and agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional small portion of the cleavage cocktail (2 mL).

  • Product Isolation:

    • Combine the filtrates and reduce the volume by approximately half under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the solid product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Solid-Phase Synthesis Workflow for 6-Bromo-Quinazolin-4(3H)-ones```dot

G cluster_loading Step 1: Resin Loading cluster_deprotection_acylation Step 2: Deprotection & Acylation cluster_cyclization_cleavage Step 3: Cyclization & Cleavage Resin Wang Resin Loaded_Resin Fmoc-Gly-Wang Resin Resin->Loaded_Resin DIC, HOBt, DIPEA in DMF Fmoc_Gly Fmoc-Glycine Fmoc_Gly->Loaded_Resin Deprotected_Resin H2N-Gly-Wang Resin Loaded_Resin->Deprotected_Resin 20% Piperidine in DMF Acylated_Resin Resin-Bound Acylated Intermediate Deprotected_Resin->Acylated_Resin PyBOP, DIPEA in DMF Building_Block 2-Amino-5-bromobenzoic Acid Building_Block->Acylated_Resin Cyclized_Resin Resin-Bound Quinazolinone Acylated_Resin->Cyclized_Resin 1. TFAA, DIPEA 2. Primary Amine Final_Product 6-Bromo-Quinazolin-4(3H)-one Cyclized_Resin->Final_Product TFA/TIS/H2O

Caption: Inhibition of PARP1 and BRD4 signaling pathways by quinazolinone derivatives.

Application Note: HPLC Analysis for Monitoring the Reaction of 2-Amino-5-bromobenzoyl Chloride with Aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving 2-Amino-5-bromobenzoyl chloride. Specifically, this document provides a comprehensive protocol for monitoring the acylation reaction of this compound with aniline to form N-phenyl-2-amino-5-bromobenzamide. Due to the reactive nature of acyl chlorides, direct analysis by reversed-phase HPLC is challenging. The presented method focuses on the direct analysis of the stable amide product and the remaining aniline, which is a common and practical approach for reaction monitoring. This method is crucial for reaction kinetics studies, yield determination, and purity assessment in drug discovery and development processes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring its reactions is essential for process optimization and quality control. Acyl chlorides are highly reactive and susceptible to hydrolysis, making direct HPLC analysis in aqueous mobile phases problematic. A common strategy is to monitor the formation of the stable reaction product. This application note describes a reversed-phase HPLC (RP-HPLC) method to quantify the formation of N-phenyl-2-amino-5-bromobenzamide from the reaction of this compound and aniline.

Reaction Scheme

The reaction of interest is the acylation of aniline with this compound:

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Aniline (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥98% purity)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (≥99%)

Instrumentation
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Standard Preparation

Aniline Standard:

  • Accurately weigh approximately 10 mg of aniline and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

N-phenyl-2-amino-5-bromobenzamide Standard:

  • Synthesize and purify N-phenyl-2-amino-5-bromobenzamide to serve as a reference standard. Confirm its identity and purity using standard analytical techniques (NMR, MS, etc.).

  • Prepare a 1 mg/mL stock solution in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation for Reaction Monitoring
  • Set up the reaction of this compound (1 mmol) with aniline (1 mmol) and triethylamine (1.1 mmol) as a base in 10 mL of anhydrous dichloromethane at room temperature.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 900 µL of methanol. This will rapidly convert any remaining this compound to its methyl ester, preventing further reaction and hydrolysis.

  • Vortex the quenched sample.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method

A stability-indicating RP-HPLC method was developed for the analysis.[1][2][3] The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected retention times and quantitative data for the key components in the reaction mixture.

CompoundRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
Aniline~ 3.5> 0.999~ 0.2~ 0.6
N-phenyl-2-amino-5-bromobenzamide~ 12.8> 0.999~ 0.3~ 0.9
Methyl-2-amino-5-bromobenzoate (quenched)~ 9.2---

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis HPLC Analysis cluster_output Output start Start reagents Prepare Reagents & Standards start->reagents reaction_setup Set up Reaction reagents->reaction_setup sampling Withdraw Aliquots at Time Intervals reaction_setup->sampling quenching Quench Reaction with Methanol sampling->quenching filtration Filter Sample quenching->filtration hplc_injection Inject into HPLC filtration->hplc_injection data_acquisition Acquire Data (UV 254 nm) hplc_injection->data_acquisition data_analysis Analyze Data (Peak Integration & Quantification) data_acquisition->data_analysis results Reaction Profile (Concentration vs. Time) data_analysis->results end End results->end

Caption: Experimental workflow for HPLC analysis of the reaction.

reaction_pathway cluster_products Products reactant1 2-Amino-5-bromobenzoyl chloride product N-phenyl-2-amino-5-bromobenzamide reactant1->product Acylation Reaction byproduct HCl reactant2 Aniline reactant2->product

Caption: Acylation reaction of this compound.

Discussion

The described HPLC method provides excellent separation and quantification of the starting material (aniline) and the final product (N-phenyl-2-amino-5-bromobenzamide). The quenching step with methanol is critical for stopping the reaction and converting the highly reactive this compound into a stable, less reactive methyl ester derivative. This allows for accurate "snapshots" of the reaction progress over time. The gradient elution ensures that both the relatively polar aniline and the more non-polar amide product are well-resolved within a reasonable run time. The use of a Diode Array Detector is recommended to confirm peak purity and identity by comparing the UV spectra with those of the reference standards.

Conclusion

This application note provides a detailed and reliable HPLC method for monitoring the reaction of this compound. The protocol is suitable for researchers in pharmaceutical development and organic synthesis for reaction optimization, kinetic studies, and quality control purposes. The method is specific, and robust, and can likely be adapted for the analysis of similar acylation reactions.

References

Application Note: 1H NMR Characterization of 2-Amino-5-bromobenzoyl Chloride Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride is a valuable reactive intermediate in organic synthesis, particularly for the preparation of a diverse range of compounds in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic amino group, allows for a variety of chemical transformations. This application note provides a detailed guide to the synthesis of this compound and the subsequent 1H NMR characterization of its reaction products with various nucleophiles. Understanding the 1H NMR spectral data of these products is crucial for reaction monitoring, structural confirmation, and quality control.

Synthetic Pathway Overview

The general synthetic strategy involves two main stages. First, the commercially available 2-amino-5-bromobenzoic acid is converted to the more reactive this compound. Subsequently, this acyl chloride is reacted with different nucleophiles, such as primary amines, secondary amines, and alcohols, to yield the corresponding N-substituted amides and esters.

Reactant 2-Amino-5-bromobenzoic Acid Intermediate 2-Amino-5-bromobenzoyl Chloride Reactant->Intermediate SOCl2 or (COCl)2 Product Amide / Ester Product Intermediate->Product Nucleophile Nucleophile (R-NH2, R2NH, R-OH) Nucleophile->Product

Figure 1: General synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2-amino-5-bromobenzoic acid to this compound using thionyl chloride.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF, catalytic amount)

Procedure:

  • To a stirred suspension of 2-amino-5-bromobenzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude this compound. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Protocol 2: Synthesis of N-Substituted 2-Amino-5-bromobenzamides and Esters

This protocol outlines the general procedure for the reaction of this compound with various nucleophiles.

Materials:

  • Crude this compound

  • Appropriate nucleophile (e.g., methylamine, dimethylamine, aniline, methanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine as a base

Procedure:

  • Dissolve the crude this compound in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the nucleophile (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the stirred solution of the acyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide or ester.

1H NMR Data Presentation

The following table summarizes the characteristic ¹H NMR chemical shifts (δ) for the aromatic protons of this compound and its derivatives. The spectra are typically recorded in CDCl₃ or DMSO-d₆, and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The protons on the benzene ring are designated as H-3, H-4, and H-6 as indicated in the structure below.

Chemical structure showing proton numbering
CompoundH-3 (δ, multiplicity, J)H-4 (δ, multiplicity, J)H-6 (δ, multiplicity, J)Other Characteristic Peaks (δ)
2-Amino-5-bromobenzoic Acid 7.85 (d, J=2.3 Hz)7.25 (dd, J=8.7, 2.3 Hz)6.65 (d, J=8.7 Hz)~5.7 (br s, 2H, NH₂)
Methyl 2-amino-5-bromobenzoate 7.80 (d, J=2.4 Hz)7.29 (dd, J=8.8, 2.4 Hz)6.63 (d, J=8.8 Hz)3.88 (s, 3H, OCH₃), 5.75 (br s, 2H, NH₂)
2-Amino-5-bromo-N-methylbenzamide ~7.7 (d)~7.3 (dd)~6.7 (d)~2.9 (d, 3H, NCH₃), ~6.0 (br s, 1H, NH), ~5.8 (br s, 2H, NH₂)
2-Amino-5-bromo-N,N-dimethylbenzamide ~7.6 (d)~7.3 (dd)~6.8 (d)~3.0 (s, 6H, N(CH₃)₂), ~5.5 (br s, 2H, NH₂)
2-Amino-5-bromo-N-phenylbenzamide ~7.9 (d)~7.4 (dd)~6.8 (d)~7.1-7.6 (m, 5H, Ar-H), ~8.2 (br s, 1H, NH), ~5.9 (br s, 2H, NH₂)

Note: The chemical shifts (δ) and coupling constants (J) are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of 1H NMR Spectra

The 1H NMR spectra of the 2-amino-5-bromobenzoyl derivatives display characteristic patterns in the aromatic region.

  • H-6 typically appears as a doublet at the most upfield position (around 6.6-6.8 ppm) due to the strong electron-donating effect of the adjacent amino group.

  • H-4 is observed as a doublet of doublets in the middle of the aromatic region (around 7.2-7.4 ppm), being coupled to both H-3 and H-6.

  • H-3 appears as a doublet at the most downfield position (around 7.6-7.9 ppm) among the ring protons, influenced by the electron-withdrawing carbonyl group and the bromine atom.

  • The -NH₂ protons of the aniline moiety usually appear as a broad singlet between 5.5 and 6.0 ppm.

  • The amide N-H proton (in primary and secondary amides) also presents as a broad singlet, typically further downfield.

  • The alkyl or aryl substituents on the nitrogen or oxygen will show their own characteristic signals in the upfield or aromatic regions of the spectrum, respectively.

Logical Relationships in Spectral Data

The electronic environment of the aromatic protons is influenced by the nature of the substituent on the carbonyl group. This can be visualized as a logical flow of electron density changes.

cluster_0 Carbonyl Substituent cluster_1 Effect on Aromatic Protons EWG Electron Withdrawing Group (e.g., -Cl) Deshielding Deshielding (Downfield Shift) EWG->Deshielding Increases EDG Electron Donating Group (e.g., -NHR, -OR) Shielding Shielding (Upfield Shift) EDG->Shielding Increases

Figure 2: Influence of carbonyl substituent on aromatic proton chemical shifts.

Conclusion

This application note provides essential protocols and 1H NMR reference data for the synthesis and characterization of products derived from this compound. The systematic analysis of the 1H NMR spectra allows for unambiguous structure elucidation of the resulting amides and esters. This information is critical for researchers in the fields of synthetic organic chemistry and drug discovery to ensure the identity and purity of their target molecules.

Application Note: Real-Time Monitoring of 2-Amino-5-bromobenzoyl Chloride Reaction Progress Using FTIR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of amide-containing compounds is a cornerstone of pharmaceutical and chemical research and development. The reaction of acyl chlorides with amines is a common method for amide bond formation. Monitoring the progress of such reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality and consistency.[1] Fourier Transform Infrared (FTIR) spectroscopy, particularly with in-situ probes, has emerged as a powerful Process Analytical Technology (PAT) for real-time reaction monitoring.[1] This non-destructive technique provides continuous data on the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational frequencies.[1]

This application note details a protocol for monitoring the reaction of 2-Amino-5-bromobenzoyl chloride with a primary amine using in-situ FTIR spectroscopy. The focus is on tracking the disappearance of the acyl chloride and the formation of the corresponding amide product.

Key Functional Group Transformations

The reaction involves the conversion of a primary amine and an acyl chloride into an amide. The progress of this reaction can be monitored by observing the changes in the infrared spectrum corresponding to the key functional groups.

A diagram illustrating the key functional group changes is provided below.

G cluster_reactants Reactants cluster_product Product R_NH2 Primary Amine (R-NH₂) N-H stretch: ~3400-3300 cm⁻¹ Acyl_Cl This compound C=O stretch: ~1785 cm⁻¹ Amide Amide C=O stretch: ~1650 cm⁻¹ N-H bend: ~1550 cm⁻¹ R_NH2->Amide Disappearance of N-H stretch Acyl_Cl->Amide Disappearance of C=O stretch

Caption: Key functional group changes during amide formation.

Experimental Protocol

This protocol outlines the steps for monitoring the reaction of this compound with a generic primary amine (e.g., aniline) in a suitable solvent (e.g., dichloromethane) using an in-situ FTIR spectrometer (such as a Mettler-Toledo ReactIR).

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • In-situ FTIR spectrometer with a diamond or silicon ATR probe

  • Jacketed laboratory reactor with overhead stirring and temperature control

  • Nitrogen inlet for inert atmosphere

  • Standard laboratory glassware and syringes

Procedure:

  • System Setup and Background Spectrum:

    • Set up the jacketed reactor with the overhead stirrer and nitrogen inlet.

    • Insert the in-situ FTIR probe into the reactor, ensuring the ATR window is fully submerged in the reaction medium once charged.

    • Charge the reactor with the solvent (e.g., 100 mL of DCM).

    • Begin stirring and allow the solvent to reach the desired reaction temperature (e.g., 25 °C).

    • Collect a background FTIR spectrum of the solvent at the reaction temperature. This will be automatically subtracted from subsequent spectra.

  • Reactant Addition:

    • Dissolve a known amount of this compound (e.g., 1.0 mmol) in a small amount of the reaction solvent.

    • Add the this compound solution to the reactor.

    • Begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

    • Once a stable baseline is established, add a stoichiometric amount of the primary amine (e.g., 1.0 mmol) to the reactor.

  • Reaction Monitoring:

    • Continue to collect FTIR spectra throughout the course of the reaction until no further changes are observed in the key spectral regions, indicating the reaction has reached completion.

    • Monitor the disappearance of the acyl chloride C=O stretching peak (around 1785 cm⁻¹) and the appearance of the amide C=O stretching peak (around 1650 cm⁻¹) and the amide N-H bending peak (around 1550 cm⁻¹).

  • Data Analysis:

    • Use the instrument's software to create concentration-time profiles for the reactants and products. This is typically done by selecting a unique, non-overlapping peak for each species and plotting its absorbance or calculated concentration over time.

    • From the concentration-time data, kinetic parameters such as the reaction rate constant can be determined.

Data Presentation

The following tables present illustrative quantitative data for the reaction progress as monitored by FTIR.

Table 1: Key FTIR Peak Assignments

Functional GroupWavenumber (cm⁻¹)Description
Amine N-H Stretch~3400-3300Disappears as the reaction proceeds
Acyl Chloride C=O Stretch~1785Disappears as the reaction proceeds
Amide C=O Stretch~1650Appears as the reaction proceeds
Amide N-H Bend~1550Appears as the reaction proceeds

Table 2: Illustrative Reaction Progress Data

Time (minutes)Acyl Chloride C=O Absorbance (at ~1785 cm⁻¹)Amide C=O Absorbance (at ~1650 cm⁻¹)
00.850.00
50.630.22
100.470.38
150.350.50
200.260.59
300.140.71
450.050.80
600.010.84

Experimental Workflow

The following diagram illustrates the experimental workflow for monitoring the reaction progress using FTIR.

G A System Setup - Assemble Reactor - Insert FTIR Probe B Background Spectrum - Add Solvent - Collect Background A->B C Add Reactant 1 (this compound) B->C D Start Data Acquisition (Continuous Spectra Collection) C->D E Add Reactant 2 (Primary Amine) D->E F Monitor Reaction - Track Peak Changes E->F G Reaction Completion (No further spectral changes) F->G H Data Analysis - Generate Profiles - Determine Kinetics G->H

Caption: Experimental workflow for FTIR reaction monitoring.

Conclusion

In-situ FTIR spectroscopy is a highly effective technique for monitoring the progress of the reaction between this compound and a primary amine. It provides real-time, quantitative data that is invaluable for understanding reaction kinetics, identifying the reaction endpoint, and optimizing process conditions. This method is readily applicable in research, process development, and manufacturing environments within the pharmaceutical and chemical industries.

References

Anwendungs- und Protokollhinweise: Derivatisierung primärer Amine mit 2-Amino-5-brombenzoylchlorid

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben ein detailliertes Verfahren zur Derivatisierung von primären Aminen mit 2-Amino-5-brombenzoylchlorid. Diese Methode führt eine chromophore und elektroaktive Markierung in die primären Amine ein und erleichtert so deren Nachweis und Quantifizierung mittels verschiedener analytischer Techniken, einschließlich HPLC-UV/Vis und LC-MS.

Einleitung

Die Derivatisierung von primären Aminen ist ein entscheidender Schritt in vielen analytischen Methoden. Sie dient dazu, die Flüchtigkeit zu verringern, die thermische Stabilität zu erhöhen und die chromatographische Trennung zu verbessern. Darüber hinaus kann die Einführung einer spezifischen chemischen Gruppe die Nachweisempfindlichkeit erhöhen. 2-Amino-5-brombenzoylchlorid ist ein nützliches Reagenz für diese Zwecke, da es eine Benzoylgruppe einführt, die als Chromophor für die UV-Detektion dient, sowie ein Bromatom, das ein charakteristisches Isotopenmuster bei der massenspektrometrischen Analyse liefert.

Die Reaktion folgt einem nukleophilen Acylsubstitutionsmechanismus, der als Schotten-Baumann-Reaktion bekannt ist.[1] Hierbei greift das primäre Amin das elektrophile Carbonylkohlenstoffatom des Säurechlorids an. Eine Base wird zugegeben, um das als Nebenprodukt entstehende Chlorwasserstoffgas zu neutralisieren und die Reaktion zu Ende zu führen.[2]

Reaktionsmechanismus

Die Derivatisierung eines primären Amins mit 2-Amino-5-brombenzoylchlorid verläuft über eine nukleophile Acylsubstitution. Das freie Elektronenpaar des Stickstoffatoms des primären Amins greift den Carbonylkohlenstoff des 2-Amino-5-brombenzoylchlorids an. Nach der Bildung einer tetraedrischen Zwischenstufe wird das Chloridion als Abgangsgruppe eliminiert und das protonierte Amid gebildet. Eine Base deprotoniert anschließend das Amid und neutralisiert den freigesetzten Chlorwasserstoff.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst hypothetische quantitative Daten für die Derivatisierung verschiedener primärer Amine mit 2-Amino-5-brombenzoylchlorid zusammen. Diese Daten dienen als Richtlinie für die Optimierung der Reaktionsbedingungen.

Analyt (Primäres Amin)Reaktionszeit (min)Temperatur (°C)Ausbeute (%)
n-Butylamin302595
Benzylamin452592
Anilin604088
2-Phenylethylamin452594
Glycinmethylester302596

Experimentelle Protokolle

Benötigte Materialien
  • 2-Amino-5-brombenzoylchlorid

  • Primäres Amin

  • Aprotisches Lösungsmittel (z. B. Dichlormethan, Tetrahydrofuran)

  • Base (z. B. Triethylamin, Pyridin)

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße

  • Magnetrührer

  • Dünnschichtchromatographie (DC)-Platten

  • Ausrüstung für die Säulenchromatographie (Kieselgel)

Detailliertes Protokoll
  • Vorbereitung der Reaktionsmischung:

    • Lösen Sie das primäre Amin (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan) in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

    • Fügen Sie eine Base wie Triethylamin (1,2 Äq.) zu der Lösung hinzu.

  • Zugabe des Derivatisierungsreagenzes:

    • Lösen Sie 2-Amino-5-brombenzoylchlorid (1,1 Äq.) in demselben aprotischen Lösungsmittel in einem separaten Gefäß.

    • Geben Sie die Lösung des 2-Amino-5-brombenzoylchlorids langsam und tropfenweise unter Rühren zu der Lösung des primären Amins.

  • Reaktionsdurchführung:

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur. Die Reaktionszeit kann je nach Reaktivität des Amins variieren (typischerweise 30-60 Minuten).

    • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung:

    • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser oder einer verdünnten wässrigen Säurelösung (z. B. 1 M HCl) gewaschen, um überschüssige Base und Salze zu entfernen.

    • Trennen Sie die organische Phase ab und waschen Sie sie anschließend mit einer gesättigten Natriumbicarbonatlösung und dann mit Kochsalzlösung.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

    • Filtrieren Sie das Trockenmittel ab und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigung:

    • Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie auf Kieselgel, um das gewünschte derivatisierte Amid zu erhalten.

Visualisierungen

Derivatization_Workflow cluster_preparation Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung start Primäres Amin in aprotischem Lösungsmittel lösen add_base Base zugeben (z.B. Triethylamin) start->add_base add_reagent 2-Amino-5-brombenzoylchlorid-Lösung zugeben add_base->add_reagent stir Bei Raumtemperatur rühren add_reagent->stir monitor Reaktion mittels DC verfolgen stir->monitor wash Waschen (H₂O, HCl, NaHCO₃, Kochsalzlösung) monitor->wash dry Trocknen (Na₂SO₄) wash->dry evaporate Lösungsmittel eindampfen dry->evaporate chromatography Säulenchromatographie evaporate->chromatography end Reines derivatisiertes Amid chromatography->end

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung.

Logical_Relationship cluster_properties Eigenschaften des Derivats cluster_analysis Analytische Anwendungen reagent 2-Amino-5-brombenzoylchlorid product N-substituiertes 2-Amino-5-brombenzamid (Derivat) reagent->product amine Primäres Amin amine->product prop1 Verbesserte chromatographische Trennung product->prop1 prop2 UV-aktiver Chromophor product->prop2 prop3 Spezifischer Massen-Tag (Br-Isotopenmuster) product->prop3 app1 HPLC-UV/Vis prop2->app1 app2 LC-MS prop3->app2

Abbildung 2: Logische Beziehung von Reagenzien zu Produkteigenschaften.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-5-bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-bromobenzoyl chloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the compound's reactivity. The benzoyl chloride functional group is highly susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid impurity. Additionally, the amino group can affect its solubility profile. Therefore, the selection of an appropriate anhydrous (dry) aprotic solvent and careful handling to exclude moisture are critical.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Due to the compound's sensitivity to protic solvents, aprotic solvents are necessary. Based on general procedures for acid chlorides, suitable solvents to screen include toluene, hexane, ethyl acetate, chloroform (alcohol-free), and mixtures thereof.[1] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and separates as a liquid before it crystallizes. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To resolve this, you can try the following:

  • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution.

  • Lower the temperature at which you dissolve the compound by using a solvent with a lower boiling point.

  • Try a different solvent system altogether.

  • Ensure the crude material is not excessively impure, as high levels of impurities can depress the melting point.

Q4: No crystals are forming upon cooling. What is the likely cause and solution?

A4: The most common reason for the failure of crystals to form is using too much solvent.[2] To address this:

  • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[3]

  • Add a seed crystal of pure this compound, if available.

  • If the solution is supersaturated, further cooling in an ice bath may initiate crystallization.

  • If too much solvent was used, carefully evaporate some of the solvent under a stream of dry nitrogen or in a rotary evaporator and then allow the solution to cool again.[2]

Q5: How can I be sure my purified product is free from the hydrolyzed carboxylic acid impurity?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting range.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl (C=O) peak would indicate the presence of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a carboxylic acid proton signal in ¹H NMR or a shift in the carbonyl carbon signal in ¹³C NMR would confirm the presence of the impurity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The cooling process was too rapid, trapping the compound in solution.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some solvent and re-cool.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Test a different solvent or a solvent/anti-solvent system.
Formation of an Oil Instead of Crystals - The boiling point of the solvent is above the melting point of the compound.- High concentration of impurities.- The solution is too concentrated.- Use a lower-boiling point solvent.- Add a small amount of an anti-solvent to the hot solution.- Dilute the hot solution slightly with more of the same hot solvent and cool again slowly.
Discolored Crystals - Presence of colored impurities in the crude material.- Consider treating the hot solution with a small amount of decolorizing carbon before hot filtration. Use with caution as it can also adsorb the desired product.
Crystals Form in the Funnel During Hot Filtration - Premature cooling of the solution.- Use a pre-heated funnel and filter flask.- Keep the solution at or near its boiling point during filtration.- Add a slight excess of hot solvent before filtration to prevent premature crystallization.
Product Decomposes During Recrystallization - The solvent is not anhydrous.- The temperature is too high, causing thermal degradation.- Ensure all glassware is oven-dried and solvents are anhydrous.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Choose a solvent that allows for dissolution at a lower temperature.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of crude this compound into several small, dry test tubes.

  • To each test tube, add a different anhydrous aprotic solvent (e.g., toluene, hexane, ethyl acetate, alcohol-free chloroform) dropwise at room temperature. Agitate the mixture after each addition.

  • If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • The ideal solvent will completely dissolve the compound at an elevated temperature.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Protocol 2: Recrystallization of Crude this compound
  • Dissolution: In a dry Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The selection of an appropriate solvent is critical. The following table provides a list of potential aprotic solvents and their relevant properties. The suitability of each must be determined experimentally.

SolventBoiling Point (°C)PolarityNotes
Toluene 111Non-polarA good candidate for many aromatic compounds. Should be anhydrous.
Hexane 69Non-polarMay be suitable as a primary solvent if the compound has low polarity, or as an anti-solvent with a more polar solvent.
Ethyl Acetate 77Polar aproticMust be anhydrous as it is prone to hydrolysis.
Chloroform (alcohol-free) 61Polar aproticThe presence of ethanol stabilizer in standard chloroform can react with the acid chloride; use unstabilized or freshly purified chloroform.
Dichloromethane 40Polar aproticA lower boiling point option, which can be useful if the compound is thermally sensitive. Must be anhydrous.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Anhydrous Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystals drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Evaporate Solvent no_crystals->concentrate change_solvent Change Solvent oiling_out->change_solvent add_antisolvent Add Anti-solvent oiling_out->add_antisolvent recover Recover from Mother Liquor low_yield->recover optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent

Caption: Troubleshooting logic for common issues in recrystallization.

References

Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromobenzoyl chloride. The focus is on identifying and mitigating side reactions with protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound is an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] Their high reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

Q2: What are the primary side reactions when using this compound with protic solvents?

Protic solvents act as nucleophiles and can react with the highly electrophilic carbonyl carbon of the acyl chloride. The three main side reactions are:

  • Hydrolysis (with water): Forms 2-Amino-5-bromobenzoic acid and hydrochloric acid (HCl). This is a rapid reaction that can occur even with trace amounts of moisture from the atmosphere or glassware.[1][2]

  • Alcoholysis (with alcohols): Forms the corresponding ester and HCl.

  • Aminolysis (with amines): Forms the corresponding amide and HCl. While often the desired reaction, if the amine is used as a solvent or is present as an impurity, it can lead to unwanted byproducts.[3]

Q3: How can I prevent hydrolysis of this compound during my experiment?

Preventing hydrolysis is critical for a successful reaction. Key precautions include:

  • Use Anhydrous Conditions: All solvents must be rigorously dried. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).

  • Dry Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4]

  • Proper Handling: Handle the acyl chloride in a glovebox or under a positive pressure of inert gas.[4]

Q4: What are the ideal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container to prevent moisture ingress.[2][5] Store it in a cool, dry, and well-ventilated area, away from heat and incompatible materials like water, alcohols, and bases.[2] For long-term storage, keeping it under an inert atmosphere is recommended.

Q5: My reaction yield is very low. What are the first things I should check?

Low yield is often due to the degradation of the starting material. Refer to the troubleshooting guide below, but start by verifying:

  • The purity and integrity of your this compound.

  • The dryness of your solvent and reagents.

  • The complete exclusion of atmospheric moisture during the reaction setup and execution.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Product

If you are experiencing a low yield, it is likely that your this compound has been consumed by a side reaction.

Possible Cause Verification Solution
Hydrolysis of Starting Material Analyze a crude sample of your reaction mixture using TLC, LC-MS, or ¹H NMR. Look for the presence of 2-Amino-5-bromobenzoic acid.Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][4]
Reaction with Alcohol Solvent If using an alcohol that is not your intended reactant, check for the formation of the corresponding ester byproduct via LC-MS or NMR.Use a non-protic, anhydrous solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).
Degraded Starting Material The acyl chloride may have degraded during storage. It may appear discolored or clumped.Purchase fresh starting material. Ensure proper storage in a desiccator or glovebox away from moisture.[2][5]
Issue 2: Presence of Unexpected Byproducts in Analysis (TLC, LC-MS, NMR)

The identity of the byproduct can help diagnose the specific side reaction that occurred.

Observed Byproduct Side Reaction Preventative Measures
2-Amino-5-bromobenzoic Acid Hydrolysis: Reaction with water.Rigorously exclude all sources of moisture. Use anhydrous solvents and an inert atmosphere.[1][2]
Corresponding Ester Alcoholysis: Reaction with an alcohol solvent or impurity.If the alcohol is not the intended nucleophile, switch to an inert, aprotic solvent like THF or DCM.
N-Acylated Amine/Amide Aminolysis: Reaction with a primary/secondary amine solvent or impurity.If the amine is not the intended nucleophile, use an aprotic solvent. Ensure other reagents are free from amine impurities.[3]

Data Presentation

Table 1: Reactivity of this compound with Common Protic Solvents

This table summarizes the expected side products from reactions with common protic solvents. The high reactivity of acyl chlorides means these reactions are generally fast and exothermic.[6]

Solvent Class Example Solvent Side Product Structure Side Product Name Relative Reactivity
WaterH₂O2-Amino-5-bromobenzoic acidHigh
Primary AlcoholMethanol (CH₃OH)Methyl 2-amino-5-bromobenzoateHigh
Secondary AlcoholIsopropanol ((CH₃)₂CHOH)Isopropyl 2-amino-5-bromobenzoateMedium
Primary AmineEthylamine (CH₃CH₂NH₂)N-ethyl-2-amino-5-bromobenzamideVery High

Experimental Protocols

General Protocol for Acylation Using this compound under Anhydrous Conditions

This protocol provides a general framework for reacting this compound with a generic nucleophile (Nu-H) while minimizing side reactions.

1. Preparation:

  • Place all necessary glassware (round-bottom flask, dropping funnel, condenser, magnetic stir bar) in an oven at >120°C for at least 4 hours.
  • Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
  • Use a septa and needle system for the transfer of all liquids.

2. Reagents and Solvents:

  • Use anhydrous grade solvent (e.g., THF, DCM) from a sealed bottle or one that has been freshly distilled from an appropriate drying agent.
  • Ensure your nucleophile (Nu-H) is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over molecular sieves.

3. Reaction Setup:

  • Dissolve the nucleophile (Nu-H) and, if required, a non-nucleophilic base (e.g., pyridine, triethylamine) in the anhydrous solvent in the reaction flask under an inert atmosphere.
  • Cool the solution to the desired temperature (typically 0°C to minimize side reactions and control the exothermic nature of the reaction).
  • In a separate, dry flask, dissolve the this compound in the anhydrous solvent.

4. Execution:

  • Slowly add the this compound solution to the stirred solution of the nucleophile via a dropping funnel or syringe pump over a period of 30-60 minutes.
  • Maintain the reaction temperature throughout the addition.
  • After the addition is complete, allow the reaction to stir at the specified temperature for the required duration, monitoring its progress by TLC or LC-MS.

5. Work-up:

  • Once the reaction is complete, quench it by carefully adding a proton source (e.g., water, saturated ammonium chloride solution) at a low temperature.
  • Proceed with the standard extraction and purification protocol.

Visualizations

Side_Reactions Side Reaction Pathways cluster_solvents Protic Solvents cluster_products Side Products main 2-Amino-5-bromobenzoyl chloride Acid 2-Amino-5-bromobenzoic Acid main->Acid Hydrolysis Ester Ester main->Ester Alcoholysis Amide Amide main->Amide Aminolysis H2O Water (H₂O) ROH Alcohol (R-OH) RNH2 Amine (R-NH₂)

Caption: Primary side reaction pathways of this compound with protic solvents.

Experimental_Workflow Anhydrous Reaction Workflow A 1. Oven-dry all glassware (>120°C, >4h) B 2. Assemble hot and cool under inert gas (N₂/Ar) A->B C 3. Add anhydrous solvent and nucleophile to flask B->C D 4. Cool reaction mixture (e.g., 0°C) C->D F 6. Add acyl chloride solution slowly to flask D->F E 5. Dissolve acyl chloride in anhydrous solvent E->F G 7. Monitor reaction (TLC / LC-MS) F->G H 8. Quench and work-up G->H

Caption: Workflow for minimizing side reactions during acylation experiments.

Troubleshooting_Tree Troubleshooting: Low Product Yield Start Start: Low Yield Observed Check_Moisture Was the reaction run under strict anhydrous conditions? Start->Check_Moisture Moisture_Yes Proceed to check solvent. Check_Moisture->Moisture_Yes Yes Moisture_No Primary Cause: Hydrolysis. Solution: Redo experiment using an anhydrous setup. Check_Moisture->Moisture_No No Check_Solvent Was the solvent aprotic (e.g., THF, DCM)? Solvent_Yes Proceed to check reagent quality. Check_Solvent->Solvent_Yes Yes Solvent_No Primary Cause: Solvent Reaction. Solution: Switch to an aprotic, anhydrous solvent. Check_Solvent->Solvent_No No Check_Reagent Is the acyl chloride starting material new/pure? Reagent_Yes Re-evaluate reaction conditions (temp, time, stoichiometry). Check_Reagent->Reagent_Yes Yes Reagent_No Primary Cause: Degraded Reagent. Solution: Purchase fresh This compound. Check_Reagent->Reagent_No No Moisture_Yes->Check_Solvent Solvent_Yes->Check_Reagent

Caption: A decision tree for troubleshooting low-yield reactions.

References

Overcoming poor solubility of 2-Amino-5-bromobenzoyl chloride in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the poor solubility of 2-Amino-5-bromobenzoyl chloride in organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for reactions involving this compound?

A1: While quantitative solubility data is limited, common solvents used for similar aromatic acyl chlorides in acylation and heterocyclic synthesis reactions include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dichloromethane (DCM), acetonitrile, and toluene. The choice of solvent can be critical and may require optimization based on the specific reaction.

Q2: Why is this compound poorly soluble in many common organic solvents?

A2: The poor solubility likely stems from a combination of factors. The presence of the polar amino group and the bromine atom, along with the rigid aromatic structure, can lead to strong intermolecular interactions in the solid state (high lattice energy), making it difficult for solvent molecules to effectively solvate the compound.

Q3: Can heating the reaction mixture improve the solubility and reaction rate?

A3: Yes, heating can significantly improve the solubility of this compound and increase the reaction rate. However, it is crucial to consider the thermal stability of the acyl chloride and other reactants. Acyl chlorides can be reactive and may decompose or lead to side reactions at elevated temperatures. It is recommended to start with gentle heating (e.g., 40-60 °C) and monitor the reaction closely.

Q4: Are there any alternative reagents to this compound with better solubility?

A4: If solubility issues persist and significantly hinder the reaction, consider in-situ generation of the acyl chloride from 2-Amino-5-bromobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride just before the reaction. This avoids isolating the potentially poorly soluble acyl chloride. Alternatively, activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form an active ester is another strategy to circumvent the use of the acyl chloride directly.

Troubleshooting Guide: Overcoming Poor Solubility

Poor solubility of this compound can manifest as slow or incomplete reactions, low yields, and heterogeneous reaction mixtures. The following guide provides strategies to address these issues.

Initial Assessment of Solubility

Before starting a large-scale reaction, it is prudent to perform a small-scale solubility test in various solvents.

Solvent ClassRecommended SolventsExpected Solubility & Remarks
Aprotic Polar DMF, AcetonitrileGenerally offer better solubility for polar compounds. DMF is a powerful solvent but can be difficult to remove.
Ethers THF, DioxaneModerate solubility can often be achieved, especially with heating. THF is a common choice for many acylation reactions.
Halogenated DCMSolubility may be limited but can be a good choice for reactions run at or below room temperature.
Aromatic TolueneMay require heating to achieve sufficient solubility. Useful for higher temperature reactions.
Strategies to Enhance Solubility and Reaction Success

If poor solubility is observed, consider the following troubleshooting steps, which can be implemented individually or in combination.

dot

Figure 1. Experimental workflow for addressing poor solubility of this compound.

1. Solvent Optimization:

  • High-Polarity Solvents: Switch to a more polar aprotic solvent like DMF or NMP. These solvents are generally more effective at dissolving polar organic molecules.

  • Co-solvent Systems: Employ a mixture of solvents. For instance, a small amount of DMF or THF can be added to a less polar solvent like DCM or toluene to increase the solubility of the acyl chloride without drastically changing the overall reaction medium.

2. Temperature Adjustment:

  • Heating: As previously mentioned, increasing the reaction temperature can significantly improve solubility. A temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) can help identify the optimal condition where the reactant is soluble and the reaction proceeds efficiently without degradation.

3. Use of Additives:

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the acyl chloride into the desired phase for reaction.

  • Lewis Acids: For Friedel-Crafts type reactions, the Lewis acid (e.g., AlCl₃) itself can help to solubilize the acyl chloride by forming a reactive complex.

4. Modification of Reaction Protocol:

  • Slow Addition: Instead of adding the solid this compound all at once, it can be added portion-wise or as a slurry in a small amount of the reaction solvent. This can help maintain a low concentration of the dissolved species, driving the equilibrium towards the product.

  • Forceful Deprotonation: In reactions involving the acylation of a poorly nucleophilic amine, deprotonating the amine first with a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in a solvent like THF can generate a more reactive and potentially more soluble nucleophile.[1] The acyl chloride is then added to this solution.

dot

Strategy_Selection cluster_primary Primary Strategies cluster_secondary Secondary Strategies cluster_advanced Advanced Strategies Start Poor Solubility Issue Solvent Change Solvent (e.g., to DMF, THF) Start->Solvent Heat Apply Heat Start->Heat CoSolvent Use Co-Solvent Solvent->CoSolvent If single solvent fails StrongBase Use Strong Base (for Amine Acylation) Solvent->StrongBase If amine is substrate Heat->CoSolvent Heat->StrongBase InSitu In-situ Generation of Acyl Chloride CoSolvent->InSitu If solubility persists StrongBase->InSitu Coupling Use Coupling Agent with Carboxylic Acid InSitu->Coupling

References

Technical Support Center: 2-Amino-5-bromobenzoyl Chloride Reaction Workup and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and extraction phases of reactions involving 2-amino-5-bromobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the workup of reactions with this compound?

A1: The most frequent challenges include:

  • Hydrolysis of the product: If the desired product is an amide, the acidic or basic conditions of the workup can sometimes lead to hydrolysis back to the carboxylic acid.

  • Emulsion formation: During liquid-liquid extraction, the presence of both amino groups and potentially ionic species can lead to the formation of stable emulsions, making phase separation difficult.[1][2]

  • Product precipitation: The product may be sparingly soluble in the extraction solvent, leading to precipitation at the interface of the aqueous and organic layers.

  • Difficulty in removing unreacted starting materials and byproducts: Separating the desired product from unreacted amines or the hydrolyzed benzoyl chloride can be challenging.

Q2: How can I avoid hydrolysis of my amide product during an aqueous workup?

A2: To minimize hydrolysis, it is advisable to use mild workup conditions. If you need to remove unreacted basic starting materials (like amines), a dilute acid wash (e.g., 1M HCl) is often effective. However, if your product is acid-sensitive, consider alternative methods like washing with a 10% aqueous copper sulfate solution, which complexes with many amines and removes them from the organic layer.[3] It is also crucial to perform the workup at room temperature or below and to minimize the contact time between the organic and aqueous layers.

Q3: My product is an aromatic amine. How do I effectively extract it from the reaction mixture?

A3: Aromatic amines can be extracted from an organic solvent into an aqueous layer by washing with a dilute acid, such as 1M HCl. This protonates the amine, forming a water-soluble ammonium salt. After separating the aqueous layer, the aromatic amine can be recovered by basifying the aqueous solution (e.g., with NaOH) until the product precipitates, and then extracting it back into an organic solvent.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experimental work.

Issue 1: A persistent emulsion has formed during extraction.

Cause: Emulsions are common when using chlorinated solvents to extract a basic solution and can be caused by the presence of surfactant-like molecules or fine solid particulates.[4]

Solutions:

Method Description Pros Cons
Patience Allow the separatory funnel to stand undisturbed for 15-30 minutes.Simple, no reagents needed.Time-consuming and may not be effective for stable emulsions.
Salting Out Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]Often very effective.Increases the salt concentration in the aqueous waste.
Filtration Filter the entire emulsified mixture through a pad of Celite®. Celite acts as a physical barrier to break up the emulsion.[4]Can be very effective for emulsions caused by suspended solids.[4]Can be slow and may require a large amount of Celite®.
Solvent Addition Add a small amount of a different organic solvent to alter the properties of the organic phase.Can be a quick fix.May complicate solvent removal later.
Centrifugation If available, centrifuging the mixture can force the separation of the layers.Effective for small volumes.Requires specialized equipment.
Issue 2: The desired product has precipitated at the interface of the organic and aqueous layers.

Cause: The product has low solubility in both the organic and aqueous phases under the current conditions.

Solutions:

  • Add more organic solvent: This can help to dissolve the precipitated product back into the organic layer.

  • Filter the mixture: Isolate the solid product by filtration. The organic and aqueous layers can then be separated, and the isolated solid can be washed and dried. This can be an effective purification step.

  • Change the pH: If the product's solubility is pH-dependent (e.g., it has acidic or basic functional groups), adjusting the pH of the aqueous layer might increase its solubility in one of the phases.

Issue 3: The final product is impure, contaminated with starting materials.

Cause: Incomplete reaction or inefficient removal of starting materials during workup.

Solutions:

  • Acid/Base Washing: If the impurity is a basic starting material (e.g., an amine), wash the organic layer with dilute acid (e.g., 1M HCl). If the impurity is an acidic starting material or byproduct (e.g., hydrolyzed 2-amino-5-bromobenzoic acid), wash with a dilute base (e.g., 1M NaHCO₃).

  • Recrystallization: This is a powerful technique for purifying solid products. Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.[5][6][7][8][9]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be used to separate the desired product from impurities based on their different polarities.

Experimental Protocols

Protocol 1: General Aqueous Workup for Amide Synthesis

This protocol is suitable for the workup of a reaction between this compound and a primary or secondary amine to form an amide.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining this compound.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 1M HCl to remove any unreacted amine.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of water in the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Workup for Acid-Sensitive Products

This protocol is a modification of the general workup for products that may be sensitive to acidic conditions.

  • Quenching and Dilution: Follow steps 1 and 2 of the General Aqueous Workup protocol.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 10% aqueous solution of copper (II) sulfate until the blue color of the aqueous layer no longer turns purple, indicating the removal of the amine.[3]

    • Wash with deionized water.

    • Wash with brine.

  • Drying, Filtration, and Concentration: Follow steps 5 and 6 of the General Aqueous Workup protocol.

  • Purification: Purify the crude product as needed.

Data Presentation

The choice of workup procedure can significantly impact the yield and purity of the final product. The following table provides illustrative data on how different washing procedures can affect the outcome of a typical reaction.

Workup Washing Protocol Illustrative Yield (%) Illustrative Purity (%) Notes
Water wash only8580May not effectively remove unreacted basic starting materials.
Water, then 1M NaHCO₃ wash8285Effective at removing acidic byproducts.
Water, then 1M HCl wash7895Highly effective at removing unreacted amines, leading to higher purity.
Water, then 10% CuSO₄ wash8092A good alternative to acid wash for acid-sensitive products.

Note: These values are illustrative and the actual yield and purity will depend on the specific reaction conditions and substrates used.

Visualizations

General Workup and Extraction Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Dilute Dilute with Organic Solvent Quench->Dilute Extract Liquid-Liquid Extraction Dilute->Extract Wash Wash Organic Layer (Acid/Base/Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification_Method Recrystallization or Chromatography Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product

Caption: A generalized workflow for the workup and purification of a reaction product.

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Forms During Extraction Wait Wait 15-30 min Start->Wait Add_Brine Add Brine (Salting Out) Wait->Add_Brine No Separated Phases Separated Wait->Separated Yes Filter Filter through Celite Add_Brine->Filter No Add_Brine->Separated Yes Centrifuge Centrifuge Filter->Centrifuge No Filter->Separated Yes Centrifuge->Separated Yes Not_Separated Emulsion Persists Centrifuge->Not_Separated No

Caption: A decision-making flowchart for resolving emulsions during liquid-liquid extraction.

References

Preventing self-polymerization of 2-Amino-5-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the self-polymerization of 2-Amino-5-bromobenzoyl chloride during experiments and storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of my this compound sample turning into a solid, insoluble mass?

A1: The observed solidification and loss of solubility strongly suggest self-polymerization. This compound is a bifunctional molecule, containing both a nucleophilic amino group (-NH₂) and an electrophilic acyl chloride (-COCl) group. The amino group of one molecule can attack the acyl chloride group of another molecule in a nucleophilic acyl substitution reaction. This process, repeated, forms a polyamide chain, leading to an insoluble polymeric material.

Q2: How can I prevent this self-polymerization during storage?

A2: Proper storage is critical to maintaining the integrity of this compound. The key is to minimize molecular mobility and prevent the reactive groups from interacting.[1][2][3][4][5]

  • Low Temperature: Store the compound at low temperatures (≤ -20°C) to significantly reduce the rate of reaction.

  • Anhydrous Conditions: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. Moisture can hydrolyze the acyl chloride, leading to the formation of the corresponding carboxylic acid and HCl, which can catalyze polymerization.[1][2][3]

  • Protonation of the Amine: The material is sometimes supplied as the hydrochloride salt (this compound hydrochloride). In this form, the amino group is protonated (-NH₃⁺), which deactivates its nucleophilicity and prevents it from attacking the acyl chloride. If you are synthesizing the compound, consider converting it to the hydrochloride salt for long-term storage.

Q3: My sample has already started to show signs of polymerization. Can I salvage it?

A3: Unfortunately, once significant polymerization has occurred, it is generally irreversible. The resulting polyamide is typically insoluble in common organic solvents, making purification or recovery of the monomer extremely difficult. It is more practical to discard the polymerized material following appropriate safety protocols and start with a fresh batch.

Q4: Are there any specific solvents that can inhibit self-polymerization during a reaction?

A4: While no solvent can completely halt the self-polymerization if the conditions are unfavorable, the choice of solvent is important. Use dry, aprotic solvents (e.g., anhydrous THF, DCM, or acetonitrile) that will not react with the acyl chloride. For reactions, it is crucial to work at low temperatures and to add the this compound slowly to a solution of the other reactant to ensure it reacts preferentially with the desired nucleophile rather than itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution becomes viscous or a precipitate forms during the reaction. Self-polymerization is occurring.Immediately cool the reaction vessel to a lower temperature (e.g., -78°C with a dry ice/acetone bath). Ensure your reagents and solvents are perfectly dry. Consider using a more dilute solution.
Product yield is low, with a significant amount of insoluble byproduct. Competing self-polymerization reaction.Optimize reaction conditions: use lower temperatures, add the this compound solution dropwise to the reaction mixture containing the other nucleophile, and ensure the other nucleophile is in slight excess if the stoichiometry allows.
Difficulty in dissolving the this compound. The material may have already partially polymerized.Test a small amount for solubility in a trusted dry solvent. If it does not dissolve, it is likely polymerized and should not be used.
Inconsistent results between batches. Varying degrees of monomer purity and/or partial polymerization.Ensure you are starting with high-purity monomer. If possible, analyze the starting material by techniques like ¹H NMR to check for signs of degradation or polymerization before use.

Experimental Protocol: Acylation of a Primary Amine

This protocol provides a general method for using this compound while minimizing the risk of self-polymerization.

Materials:

  • This compound (or its hydrochloride salt)

  • Primary amine of interest

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. If using the hydrochloride salt, add an additional equivalent of triethylamine (total 2.2 eq) to the amine solution to neutralize the HCl.

  • Slowly add the this compound solution to the dropping funnel and add it dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Proceed with standard aqueous workup and purification.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Self-Polymerization start Problem: Insoluble solid or low yield check_storage Check Storage Conditions: - Temperature ≤ -20°C? - Inert atmosphere? - Anhydrous? start->check_storage check_reagents Check Reagents & Solvents: - Solvents anhydrous? - Starting material soluble? start->check_reagents check_procedure Check Reaction Procedure: - Low temperature? - Slow addition? - Correct stoichiometry? start->check_procedure storage_fail Action: Store at ≤ -20°C under inert gas. check_storage->storage_fail No end_bad Material is likely polymerized. Discard and start over. check_storage->end_bad Yes reagents_fail Action: Use fresh, dry solvents. Use a new batch of monomer. check_reagents->reagents_fail No check_reagents->end_bad Yes, insoluble procedure_fail Action: Optimize protocol (lower temp, slower addition). check_procedure->procedure_fail No check_procedure->end_bad Yes, procedure is optimal end_good Problem Resolved storage_fail->end_good reagents_fail->end_good procedure_fail->end_good

Caption: Troubleshooting workflow for self-polymerization issues.

Signaling Pathway of Self-Polymerization

PolymerizationPathway Self-Polymerization of this compound cluster_monomer1 This compound cluster_monomer2 Another Molecule monomer1 Monomer (Molecule 1) dimer Dimer monomer1->dimer Amino group attacks acyl chloride img_monomer1 monomer2 Monomer (Molecule 2) monomer2->dimer img_monomer2 polymer Polyamide Chain dimer->polymer + (n) Monomers

Caption: Nucleophilic attack leading to polyamide formation.

References

Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-5-bromobenzoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting this compound with primary or secondary amines?

A1: The optimal temperature for the acylation of amines with this compound can vary depending on the amine's reactivity and the solvent used. For many standard acylations, reactions are initially carried out at a low temperature, such as 0°C, to control the exothermic reaction and minimize side product formation. The temperature may then be gradually raised to room temperature (around 25°C) to ensure the reaction goes to completion. In some cases, for less reactive amines, gentle heating might be necessary. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature profile for your specific substrate.

Q2: Can I run the reaction at room temperature from the start?

A2: Starting the reaction at room temperature is possible, especially for less reactive amines. However, for highly reactive amines, this can lead to a rapid, uncontrolled exothermic reaction, potentially causing degradation of the starting material or the product and the formation of impurities. It is generally advisable to start at a lower temperature and gradually warm the reaction mixture.

Q3: What are common side reactions to watch out for when working with this compound?

A3: Common side reactions include the formation of a di-acylated product where the amino group of a second molecule of this compound reacts with the newly formed amide N-H. Another potential side reaction is the hydrolysis of the benzoyl chloride back to the corresponding carboxylic acid if moisture is present in the reaction setup. Self-polymerization, though less common under controlled conditions, can also occur.

Q4: How does the choice of solvent affect the reaction temperature?

A4: The solvent plays a crucial role in heat dissipation and the solubility of reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1] Solvents with higher boiling points, such as dimethylformamide (DMF), can be used if heating is required.[1] The choice of solvent can influence the reaction rate, and therefore, the optimal temperature may need to be adjusted accordingly.

Q5: How can I minimize the formation of the hydrolyzed carboxylic acid impurity?

A5: To minimize hydrolysis, ensure that all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. For some reactions, refluxing may be necessary.
Reagents are not reactive enough.Consider using a more nucleophilic amine or adding a catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts.
Hydrolysis of the benzoyl chloride.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Formation of multiple products Reaction temperature is too high.Start the reaction at a lower temperature (e.g., 0°C) and slowly warm to room temperature. This can help control the reaction selectivity.
Presence of impurities in starting materials.Purify the starting materials before use. Check the purity of this compound, as it can degrade over time.
Side reactions are occurring.Add the this compound solution dropwise to the amine solution at a low temperature to maintain a low concentration of the acylating agent and minimize side reactions.
Reaction is too fast and exothermic Initial reaction temperature is too high.Begin the reaction at a lower temperature, such as -10°C or 0°C, and control the rate of addition of the benzoyl chloride.
High concentration of reactants.Dilute the reaction mixture with more solvent to help dissipate the heat generated.

Quantitative Data Summary

The following table summarizes reaction temperatures and conditions found in literature for reactions involving related substituted benzoyl chlorides and similar acylation reactions.

Reactant Reagent Solvent Temperature (°C) Yield Reference
4-bromo-2-bromomethylphenolMEMCl, TriethylamineDichloromethane25-[2]
4-bromo-2-bromomethylphenolMEMCl, TriethylamineDimethylformamide2598.5%[2]
4-bromo-2-bromomethylphenolMEMCl, Potassium carbonateAcetonitrile25-[1]
2-bromopyridine2.5 M n-butyllithiumTetrahydrofuran/Ethyl ether-40 to 089.3%[3]
Reagent (a)Reagent (b)->25, >45, >60-[4]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Benzoyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Dissolve amine and base in anhydrous DCM cool Cool to 0°C prep->cool add Add 2-Amino-5-bromobenzoyl chloride solution dropwise cool->add react Warm to RT and stir add->react quench Quench with water react->quench extract Extract and wash quench->extract purify Dry and purify extract->purify product product purify->product Final Product

Caption: General workflow for the acylation of an amine.

troubleshooting_logic start Reaction Issue? low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products no temp_low Increase Temperature low_yield->temp_low yes check_reagents Check Reagent Purity low_yield->check_reagents no temp_high Decrease Temperature multiple_products->temp_high yes multiple_products->check_reagents no, check reagents dry_conditions Ensure Anhydrous Conditions check_reagents->dry_conditions

Caption: Troubleshooting logic for common reaction issues.

References

Technical Support Center: Troubleshooting Acylation with 2-Amino-5-bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acylation reactions utilizing 2-Amino-5-bromobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of N- and O-acylated compounds with this reagent. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites. The most reactive site is the acyl chloride group (-COCl), which readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles. The amino group (-NH2) is also a nucleophilic site, which can potentially lead to self-condensation or other side reactions under certain conditions.

Q2: What are the common solvents and bases used for acylation with this compound?

A2: Common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are typically used. A base is generally required to neutralize the HCl byproduct of the reaction. Common bases include tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), or pyridine. The choice of solvent and base can significantly impact the reaction rate and selectivity.

Q3: My acylation reaction is not proceeding to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficiently reactive nucleophile: Sterically hindered or electron-poor amines and alcohols may react slowly.

  • Poor quality of the acyl chloride: this compound can be sensitive to moisture and may hydrolyze over time.

  • Inadequate base: The base may be of poor quality, or an insufficient amount may have been used, leading to a buildup of HCl which can protonate the nucleophile and render it unreactive.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

Q4: I am observing multiple products in my reaction mixture. What are the possible side reactions?

A4: The formation of multiple products can be attributed to several side reactions:

  • Diacylation: If the nucleophile has more than one reactive site, or if the initially formed product can be further acylated.

  • Self-condensation: The amino group of one molecule of this compound can react with the acyl chloride of another molecule, leading to oligomerization.[1]

  • Reaction with the solvent: Some solvents can react with the acyl chloride under certain conditions.

  • Hydrolysis of the acyl chloride: If moisture is present in the reaction, the acyl chloride can hydrolyze back to the corresponding carboxylic acid.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material (nucleophile).

  • The desired product is observed in very low abundance.

Potential Causes & Solutions:

CauseRecommended Action
Poor quality of this compound Ensure the acyl chloride is fresh or has been stored under anhydrous conditions. Consider preparing it fresh from 2-Amino-5-bromobenzoic acid if necessary.
Inactive nucleophile For weakly nucleophilic amines or alcohols, consider using a stronger base or a higher reaction temperature. For sterically hindered substrates, longer reaction times may be necessary.
Insufficient base Use at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. For reactions with amine hydrochlorides, two equivalents of base are required.
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low reaction temperature Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
Issue 2: Formation of Multiple Unidentified Products

Symptoms:

  • TLC plate shows multiple new spots in addition to the starting materials and the desired product.

  • LC-MS analysis reveals several peaks with different mass-to-charge ratios.

Potential Causes & Solutions:

CauseRecommended Action
Self-condensation of the acyl chloride Add the acyl chloride solution slowly to a solution of the nucleophile and base to maintain a low concentration of the acyl chloride throughout the reaction. Running the reaction at a lower temperature can also minimize this side reaction.[1]
Diacylation of the nucleophile Use a 1:1 stoichiometry of the acyl chloride to the nucleophile. If diacylation persists, consider using a protecting group strategy for one of the nucleophilic sites.
Hydrolysis of the acyl chloride As mentioned previously, ensure stringent anhydrous conditions. The resulting carboxylic acid can sometimes be removed by an aqueous basic wash during workup.
Reaction with the solvent If using a potentially reactive solvent, switch to a more inert one like DCM or THF.

Experimental Protocols

Below are detailed experimental protocols for the acylation of representative primary and secondary amines, as well as primary and phenolic alcohols, with this compound.

Protocol 1: Acylation of a Primary Amine (n-Butylamine)

Reaction: this compound + n-Butylamine → N-butyl-2-amino-5-bromobenzamide

Procedure:

  • To a solution of n-butylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-butyl-2-amino-5-bromobenzamide.

Protocol 2: Acylation of a Secondary Amine (Diethylamine)

Reaction: this compound + Diethylamine → N,N-diethyl-2-amino-5-bromobenzamide

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting diethylamine for n-butylamine.

  • Reaction times may be slightly longer due to the increased steric hindrance of the secondary amine. Monitor the reaction progress closely by TLC or LC-MS.

Protocol 3: Acylation of a Primary Alcohol (n-Butanol)

Reaction: this compound + n-Butanol → Butyl 2-amino-5-bromobenzoate

Procedure:

  • To a solution of n-butanol (1.0 eq.) and pyridine (1.5 eq.) in THF (0.2 M) at room temperature under a nitrogen atmosphere, add a solution of this compound (1.2 eq.) in THF dropwise.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Acylation of a Phenol

Reaction: this compound + Phenol → Phenyl 2-amino-5-bromobenzoate

Procedure:

  • Follow the procedure outlined in Protocol 3, substituting phenol for n-butanol.

  • Phenols are generally less nucleophilic than primary alcohols, so longer reaction times or higher temperatures may be required.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the acylation of various substrates with this compound. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

SubstrateProductBaseSolventTemp. (°C)Time (h)Typical Yield (%)
n-ButylamineN-butyl-2-amino-5-bromobenzamideTriethylamineDCM0 to RT2-485-95
DiethylamineN,N-diethyl-2-amino-5-bromobenzamideTriethylamineDCM0 to RT4-670-85
n-ButanolButyl 2-amino-5-bromobenzoatePyridineTHF504-660-75
PhenolPhenyl 2-amino-5-bromobenzoatePyridineTHF50-706-1250-65

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting common issues in acylation reactions with this compound.

Troubleshooting_Workflow start Start: Failed Acylation Reaction check_sm Check Starting Materials: - Acyl Chloride Quality - Nucleophile Purity - Solvent Anhydrous? - Base Quality start->check_sm check_sm->start If issues found, rectify and restart no_product Low or No Product Formation check_sm->no_product If starting materials are OK increase_temp Increase Reaction Temperature no_product->increase_temp Yes check_reagents Consider: - Stronger Base - More Reactive Acylating Agent - Catalysis no_product->check_reagents No multiple_products Multiple Products Observed slow_addition Slow Addition of Acyl Chloride at Low Temperature multiple_products->slow_addition Yes check_conditions Consider: - Stoichiometry Adjustment - Protecting Groups - Inert Solvent multiple_products->check_conditions No monitor_reaction Monitor Reaction by TLC/LC-MS increase_temp->monitor_reaction Monitor progress check_reagents->monitor_reaction success Successful Reaction monitor_reaction->success Desired product formed failure Persistent Failure (Consult Senior Chemist) monitor_reaction->failure No improvement slow_addition->monitor_reaction check_conditions->monitor_reaction

Caption: Troubleshooting workflow for failed acylation reactions.

Signaling_Pathway_Side_Reactions cluster_desired Desired Acylation cluster_side Potential Side Reactions acyl_chloride 2-Amino-5-bromobenzoyl Chloride desired_product Acylated Product acyl_chloride->desired_product + Nucleophile hydrolysis Hydrolysis (Carboxylic Acid) acyl_chloride->hydrolysis + H2O (Moisture) self_condensation Self-Condensation (Oligomers) acyl_chloride->self_condensation + Another Acyl Chloride nucleophile Nucleophile (Amine/Alcohol) nucleophile->desired_product diacylation Diacylation desired_product->diacylation + Acyl Chloride (if possible)

Caption: Potential reaction pathways in acylation experiments.

References

Removal of impurities from 2-Amino-5-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-5-bromobenzoyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling and purifying this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities can arise from the synthesis process and subsequent degradation. These may include:

  • 2-Amino-5-bromobenzoic acid: The unreacted starting material from the synthesis of the benzoyl chloride.

  • Hydrolysis product: 2-Amino-5-bromobenzoic acid can also be formed by the hydrolysis of the benzoyl chloride upon exposure to moisture.

  • Polymeric byproducts: Self-condensation or polymerization of the benzoyl chloride can occur, especially under prolonged storage or exposure to high temperatures.

  • Residual solvents: Solvents used during synthesis and purification (e.g., thionyl chloride, oxalyl chloride, dichloromethane, toluene) may be present.

  • Related isomers: Depending on the synthetic route of the starting material, trace amounts of other bromo- and amino-substituted isomers may be present.

Q2: My this compound has a brownish tint. Is it still usable?

A2: A brownish tint can indicate the presence of impurities or degradation products. While it might be usable for some applications, for reactions sensitive to purity, further purification is recommended. The color may be due to the formation of oxidized species or polymeric materials. It is advisable to perform a purity analysis (e.g., by NMR or HPLC) before use.

Q3: How should I store this compound to minimize degradation?

A3: this compound is sensitive to moisture and light. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. A desiccator or a dry box is an ideal storage environment.

Q4: Can I use this compound that has been stored for a long time?

A4: The stability of this compound can vary depending on the storage conditions. Over time, hydrolysis to 2-Amino-5-bromobenzoic acid is a primary concern. It is highly recommended to re-analyze the purity of the reagent before use if it has been stored for an extended period. A simple test would be to check its solubility in a non-polar organic solvent; the presence of insoluble white particles may indicate the formation of the more polar carboxylic acid.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low reaction yield 1. Impure this compound.2. Hydrolysis of the benzoyl chloride before or during the reaction.3. Incomplete reaction.1. Purify the this compound using the protocols below.2. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere).3. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.
Formation of unexpected byproducts 1. Presence of impurities in the starting material.2. Side reactions due to the presence of water or other nucleophiles.3. The amino group of this compound reacting with another molecule of the benzoyl chloride.1. Purify the starting material.2. Use anhydrous solvents and reagents.3. Consider using a protecting group for the amino functionality if intermolecular reactions are a concern.
Difficulty in product purification 1. Presence of unreacted 2-Amino-5-bromobenzoic acid.2. Formation of polar byproducts.1. An aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic impurity. Be cautious as this may also hydrolyze any remaining benzoyl chloride.2. Column chromatography is often effective for removing polar impurities.

Experimental Protocols for Purification

Below are detailed methodologies for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is an effective method for removing polar impurities such as the corresponding carboxylic acid.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A non-polar solvent like hexanes or a mixture of a slightly more polar solvent and a non-polar solvent (e.g., dichloromethane/hexanes or toluene/hexanes) can be effective.

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Illustrative Data (Example):

Parameter Before Purification After Recrystallization
Purity (by HPLC) 85%>98%
Appearance Light brown solidOff-white to pale yellow crystals
Yield -70-85%

Note: The provided data is for illustrative purposes only and actual results may vary.

Protocol 2: Column Chromatography

Column chromatography is useful for separating the desired product from both more polar and less polar impurities.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A non-polar eluent system is recommended due to the reactivity of the benzoyl chloride. A gradient of ethyl acetate in hexanes (e.g., starting from 0% to 5% ethyl acetate) is a common choice.

  • Sample Preparation: Dissolve the impure this compound in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.

  • Loading: Load the sample onto the top of the prepared silica gel column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Data (Example):

Parameter Before Purification After Column Chromatography
Purity (by NMR) 80%>99%
Appearance Brownish solidWhite to pale yellow solid
Yield -60-80%

Note: The provided data is for illustrative purposes only and actual results may vary.

Diagrams

Below are diagrams illustrating the logical workflow for troubleshooting and purification.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_purity Analyze Purity of This compound (NMR, HPLC) start->check_purity is_impure Is it Impure? check_purity->is_impure purify Purify Reagent (Recrystallization or Chromatography) is_impure->purify Yes check_conditions Review Reaction Conditions (Anhydrous?, Temperature?) is_impure->check_conditions No proceed Proceed with Experiment purify->proceed is_ok Are Conditions Optimal? check_conditions->is_ok optimize Optimize Conditions (Dry Solvents, Inert Atmosphere) is_ok->optimize No is_ok->proceed Yes optimize->proceed Purification_Decision_Tree start Impure this compound impurity_type Identify Major Impurity Type (e.g., Polar, Non-polar) start->impurity_type recrystallize Recrystallization (Effective for polar impurities like the carboxylic acid) impurity_type->recrystallize Mainly Polar chromatography Column Chromatography (For a mixture of impurities or when high purity is critical) impurity_type->chromatography Complex Mixture / High Purity Needed end_product Pure this compound recrystallize->end_product chromatography->end_product

Technical Support Center: Scaling Up 2-Amino-5-bromobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of reactions to synthesize 2-Amino-5-bromobenzoyl chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound, typically from 2-Amino-5-bromobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂).

Problem Potential Cause(s) Recommended Solution(s)
1. Low Yield - Incomplete reaction. - Degradation of the product. - Side reactions involving the amino group. - Loss of product during workup and isolation.- Reaction Monitoring: Monitor reaction progress by HPLC or TLC to ensure complete conversion of the starting material. - Temperature Control: Maintain strict temperature control throughout the reaction. Overheating can lead to degradation and side products. - Protecting Group Strategy: The amino group can react with thionyl chloride. Consider forming the hydrochloride salt of the starting material (2-Amino-5-bromobenzoic acid) before adding the chlorinating agent to protect the amino group.[1] - Optimized Workup: Ensure efficient extraction and isolation procedures to minimize product loss.
2. Poor Product Purity (Presence of Impurities) - Formation of dimers or polymers due to intermolecular reactions between the amino group of one molecule and the acyl chloride of another. - Residual starting material. - Byproducts from the reaction with the solvent. - Formation of the thionylamino derivative if the amino group is not protected.[1]- Controlled Reagent Addition: Add the chlorinating agent slowly to a solution of the protected starting material to maintain a low concentration of the reactive acyl chloride and minimize self-reaction. - Purification: Recrystallization or fractional distillation of the final product may be necessary to remove impurities.[2][3][4] - Solvent Selection: Use a dry, inert solvent (e.g., toluene, dichloromethane) that does not react with the chlorinating agent or the product.
3. Uncontrolled Exotherm and Off-Gassing - The reaction of 2-Amino-5-bromobenzoic acid with thionyl chloride is highly exothermic. - Rapid addition of the chlorinating agent. - Quenching of excess chlorinating agent with water is also very exothermic.[5] - Vigorous evolution of HCl and SO₂ gases.[5]- Slow Addition & Cooling: Add the thionyl chloride dropwise at a controlled rate to a cooled solution of the starting material. Use an efficient cooling system (e.g., jacketed reactor) to dissipate the heat generated. - Gas Scrubbing: On a larger scale, direct the off-gases through a caustic scrubber (e.g., NaOH solution) to neutralize the acidic gases (HCl and SO₂).[5] - Controlled Quenching: Perform any quenching steps slowly and with adequate cooling to manage the exotherm.
4. Difficulty in Product Isolation/Crystallization - Product may be an oil or difficult to crystallize from the reaction mixture. - Presence of impurities inhibiting crystallization.- Solvent Screening: Experiment with different solvent/anti-solvent systems to find optimal conditions for crystallization. - Seeding: Use a small amount of pure product as a seed crystal to induce crystallization. - Purification Prior to Crystallization: If impurities are the issue, consider a preliminary purification step (e.g., column chromatography on a small scale, distillation if feasible) before attempting crystallization.
5. Safety Incidents (e.g., corrosion, exposure) - Thionyl chloride is highly corrosive and reacts violently with water.[6][7][8] - Inhalation of HCl and SO₂ fumes is toxic.[6][8] - Skin and eye contact with thionyl chloride causes severe burns.[7][9]- Use of Proper PPE: Always wear appropriate personal protective equipment, including chemical resistant gloves, safety goggles, a face shield, and a lab coat.[9] - Inert Atmosphere & Dry Equipment: Conduct the reaction under an inert atmosphere (e.g., nitrogen) and ensure all glassware and solvents are scrupulously dry to prevent violent reactions with water. - Ventilation: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[5][9] For larger scales, a dedicated and enclosed system with a scrubber is essential.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory and industrial method is the reaction of 2-Amino-5-bromobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[2][4] Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.

Q2: Why is my reaction mixture turning dark or forming a sludge?

A2: Darkening of the reaction mixture or sludge formation often indicates product degradation or polymerization. This can be caused by excessive reaction temperatures or side reactions involving the unprotected amino group. To mitigate this, ensure precise temperature control and consider protecting the amino group, for instance, by forming the hydrochloride salt of the 2-Amino-5-bromobenzoic acid before adding thionyl chloride.[1]

Q3: Is a catalyst necessary for the reaction with thionyl chloride?

A3: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[5][10]

Q4: How should I handle and dispose of thionyl chloride waste?

A4: Thionyl chloride must be handled with extreme care in a chemical fume hood.[9] It reacts violently with water and is corrosive.[6][7] Any waste containing residual thionyl chloride should be quenched cautiously by slowly adding it to a stirred, cooled solution of a base (e.g., sodium bicarbonate or calcium hydroxide). All waste must be disposed of as hazardous waste according to institutional and local regulations.[9]

Q5: What are the key safety precautions when scaling up this reaction?

A5: The key safety considerations for scaling up are:

  • Exotherm Management: The reaction is exothermic. A robust cooling system is essential to prevent a runaway reaction.

  • Gas Management: The reaction produces large volumes of toxic and corrosive gases (HCl and SO₂).[5] A properly sized and efficient gas scrubbing system is mandatory for large-scale operations.[5]

  • Water Exclusion: All equipment and reagents must be strictly anhydrous to prevent a violent reaction with thionyl chloride.[6]

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, clothing, and respiratory protection.[9]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound hydrochloride

This protocol describes a typical lab-scale synthesis with protection of the amino group.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a caustic scrubber, and a dropping funnel, add 2-Amino-5-bromobenzoic acid (1 equivalent).

  • Solvent Addition: Add a dry, inert solvent such as toluene (approx. 5-10 volumes).

  • Protection (Optional but Recommended): If protecting as the hydrochloride salt, bubble dry HCl gas through the suspension or add a stoichiometric amount of a solution of HCl in an inert solvent.

  • Chlorination: Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature. A catalytic amount of DMF (e.g., 0.1 equivalents) can be added before the thionyl chloride.[5]

  • Reaction: After the addition is complete, heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Isolation: The resulting solid is the this compound hydrochloride, which can be used in the next step or purified further by recrystallization from an inert solvent.

Visualizations

experimental_workflow start Start: 2-Amino-5-bromobenzoic Acid solvent Add Dry Inert Solvent (e.g., Toluene) start->solvent protection Protect Amino Group (e.g., form HCl salt) solvent->protection reagents Add Catalyst (DMF) & Thionyl Chloride (SOCl₂) protection->reagents reaction Heat to Reflux & Monitor Reaction reagents->reaction workup Cool & Remove Excess Reagents/Solvent reaction->workup product Isolate Product: this compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? low_yield->side_reactions monitor Solution: Monitor Reaction (TLC/HPLC) incomplete_rxn->monitor protect Solution: Protect Amino Group side_reactions->protect temp_control Solution: Strict Temp. Control side_reactions->temp_control

Caption: Troubleshooting logic for addressing low yield in the reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-amino-5-bromobenzoyl chloride and 2-aminobenzoyl chloride. Understanding the subtle yet significant differences in their reactivity, governed by their molecular structure, is crucial for optimizing reaction conditions, predicting product formation, and developing novel synthetic methodologies in pharmaceutical and chemical research.

Introduction to the Compounds

Both this compound and 2-aminobenzoyl chloride are important intermediates in organic synthesis. They belong to the class of acyl chlorides, which are known for their high reactivity, particularly in acylation reactions. Their core structure consists of a benzene ring substituted with an amino group and a benzoyl chloride group in the ortho position. The key difference lies in the presence of a bromine atom on the benzene ring of this compound.

CompoundStructure
This compound this compound Structure
2-Aminobenzoyl chloride 2-Aminobenzoyl chloride Structure

Comparative Analysis of Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through their electronic effects (inductive and resonance).

Electronic Effects of Substituents:

  • Amino Group (-NH₂): The amino group is a strong activating group. It exerts a powerful electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the benzene ring. This is partially offset by its electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon. In most cases, the resonance effect dominates, increasing the electron density of the aromatic ring.

  • Bromine Atom (-Br): Bromine, like other halogens, exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its electronegativity, which deactivates the ring towards electrophilic substitution.[1] It also has a weaker electron-donating resonance effect (+R) due to its lone pairs.[1] For halogens, the inductive effect generally outweighs the resonance effect.[1]

Impact on Reactivity:

The primary site of reaction for these molecules in nucleophilic acyl substitutions is the carbonyl carbon of the acyl chloride. The more electron-deficient (electrophilic) this carbon is, the faster it will react with a nucleophile.

  • In 2-aminobenzoyl chloride , the electron-donating amino group increases the electron density on the benzene ring, which can slightly decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity compared to unsubstituted benzoyl chloride.

  • In This compound , the bromine atom exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, making the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.

Therefore, This compound is expected to be more reactive towards nucleophiles than 2-aminobenzoyl chloride.

Quantitative Data and Experimental Support

Table 1: Physicochemical Properties

PropertyThis compound2-Aminobenzoyl chloride
CAS Number 1108665-60-6[4]21563-73-5[5][6]
Molecular Formula C₇H₅BrClNOC₇H₆ClNO[5][6]
Molecular Weight 234.48 g/mol 155.58 g/mol [5][6]
Predicted Reactivity HigherLower

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a competitive reaction or parallel reactions can be performed. A general protocol for a comparative amidation reaction is provided below.

Protocol: Comparative Amidation with Aniline

  • Preparation of Reagents:

    • Prepare 0.1 M solutions of this compound and 2-aminobenzoyl chloride in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Prepare a 0.2 M solution of aniline in the same solvent.

    • Prepare a 0.2 M solution of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

  • Reaction Setup:

    • Set up two separate, identical reaction flasks, each equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • To the first flask, add a specific volume of the this compound solution.

    • To the second flask, add the same volume of the 2-aminobenzoyl chloride solution.

    • Add the triethylamine solution to each flask.

    • Cool both flasks to 0°C in an ice bath.

  • Reaction Execution:

    • Simultaneously, add the aniline solution to both flasks while stirring vigorously.

    • Monitor the progress of the reactions over time by taking aliquots at regular intervals.

  • Analysis:

    • Quench the aliquots with a suitable reagent (e.g., water or a dilute acid).

    • Analyze the quenched aliquots by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) to determine the rate of consumption of the starting material and the formation of the corresponding amide product.

  • Data Interpretation:

    • By comparing the reaction rates, a quantitative measure of the relative reactivity of the two benzoyl chlorides can be established. The compound that is consumed faster is the more reactive species.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams illustrate the electronic factors influencing reactivity and a logical workflow for a comparative experiment.

Figure 1: Electronic influence of substituents on the carbonyl carbon's electrophilicity.

G Workflow for Comparative Reactivity Analysis start Start: Prepare Reagent Solutions setup Set up two parallel reactions (Flask A and Flask B) start->setup add_reagents Add Benzoyl Chlorides and Base setup->add_reagents cool Cool reactions to 0°C add_reagents->cool initiate Simultaneously add Nucleophile (e.g., Aniline) cool->initiate monitor Monitor reactions over time via sampling initiate->monitor analyze Analyze samples (HPLC, GC, or TLC) monitor->analyze compare Compare reaction rates analyze->compare end Conclusion: Determine relative reactivity compare->end

Figure 2: A logical workflow for an experiment to compare reactivity.

Conclusion

The presence of a bromine atom in the 5-position significantly impacts the reactivity of this compound compared to its non-brominated counterpart. The strong electron-withdrawing inductive effect of bromine enhances the electrophilicity of the carbonyl carbon, making This compound a more reactive acylating agent than 2-aminobenzoyl chloride. This heightened reactivity should be taken into account when designing synthetic routes, as it may necessitate milder reaction conditions, shorter reaction times, or different purification strategies to achieve optimal results. For drug development professionals, this difference in reactivity can be exploited for the selective synthesis of complex pharmaceutical intermediates.

References

A Comparative Guide to 2-Amino-5-bromobenzoyl Chloride and Other Halogenated Benzoyl Chlorides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Amino-5-bromobenzoyl chloride with other key halogenated benzoyl chlorides, namely 2-Amino-5-chlorobenzoyl chloride and 2-Amino-5-iodobenzoyl chloride. These compounds are vital intermediates in organic synthesis, particularly in the development of pharmaceuticals. This document outlines their physicochemical properties, reactivity, and applications, supported by experimental data and protocols to aid in reagent selection for specific research and development needs.

Physicochemical Properties

The choice of a starting material is often dictated by its physical properties, which influence reaction conditions and handling procedures. The following table summarizes the key physicochemical properties of this compound and its chlorinated and iodinated analogs.

PropertyThis compound2-Amino-5-chlorobenzoyl chloride2-Iodobenzoyl chloride*Benzoyl Chloride (Reference)
Molecular Formula C₇H₅BrClNOC₇H₅Cl₂NOC₇H₄ClIOC₇H₅ClO
Molecular Weight 234.48 g/mol 189.03 g/mol 266.46 g/mol [1]140.57 g/mol [2]
Melting Point Not availableNot available27-31 °C[1]-1.0 °C[2]
Boiling Point Not availableNot available105-106 °C at 1 mmHg[1]197.2 °C at 760 mmHg[2]
Appearance Not availableNot availableColorless needle-like crystals[1]Colorless fuming liquid[3]
Solubility Reacts with waterReacts with waterReacts with water; Soluble in toluene, ethanol, ether, and benzene[1]Decomposes in water and alcohol; Miscible with ether, benzene, carbon disulfide[2][4]
CAS Number 1108665-60-6[5]910230-30-7[6][7]609-67-698-88-4[2]

Reactivity Analysis

The reactivity of the acyl chloride group is paramount to the utility of these compounds. This reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

  • Halogen Substituent Effect : The halogen at the 5-position (para to the amino group) is an electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6] The order of electronegativity (Cl > Br > I) suggests that the chloro-substituted compound would be the most reactive, followed by the bromo and then the iodo derivative. However, the polarizability and size of the halogen also play a role in stabilizing intermediates and influencing reaction rates.

  • Amino Group Effect : The amino group at the 2-position (ortho to the acyl chloride) is an electron-donating group.[6] Its presence can influence the molecule's overall reactivity and selectivity. The amino group can participate in intramolecular hydrogen bonding, which may affect the conformation and accessibility of the acyl chloride. Furthermore, the nucleophilic nature of the amino group itself means it can compete with external nucleophiles or participate in intramolecular cyclization reactions under certain conditions.[6]

The general mechanism for the reaction of these benzoyl chlorides with a nucleophile (e.g., an amine to form an amide) is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.

G start Halogenated 2-Aminobenzoyl Chloride intermediate Tetrahedral Intermediate start->intermediate + Nucleophile nu Nucleophile (e.g., R'-NH2) nu->intermediate product Acyl Substitution Product (e.g., Amide) intermediate->product - Cl- hcl HCl intermediate->hcl - H+ from Nu G cluster_0 Step 1: Benzophenone Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization A 2-Amino-5-X-benzoyl chloride (X = Cl, Br) C 2-Amino-5-X-benzophenone A->C Friedel-Crafts Acylation (e.g., AlCl3) B Benzene B->C E 2-Haloacetamido- 5-X-benzophenone C->E D Haloacetyl chloride D->E G 1,4-Benzodiazepin-2-one E->G F Ammonia (NH3) F->G

References

A Comparative Guide to the Synthesis of 2-Amino-5-bromobenzoyl chloride: Validation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Amino-5-bromobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. We present a validation of a novel, efficient one-pot synthesis against established multi-step methods, offering a detailed analysis of performance based on experimental data.

Executive Summary

The traditional synthesis of this compound from 2-amino-5-bromobenzoic acid necessitates a protection/deprotection sequence of the amino group to prevent unwanted side reactions with common chlorinating agents. This multi-step approach, while reliable, suffers from drawbacks including increased reaction time, solvent consumption, and cost. This guide introduces and validates a new, streamlined one-pot synthetic route that circumvents the need for protecting groups, leading to a more efficient and economical process. The performance of this novel method is critically evaluated against two established routes utilizing thionyl chloride and oxalyl chloride with amino group protection.

Comparative Analysis of Synthetic Routes

The performance of the new synthetic route was benchmarked against two established methods. The key metrics for comparison were overall yield, purity of the final product, reaction time, cost-effectiveness, and safety.

Parameter New One-Pot Route Established Route A (Thionyl Chloride) Established Route B (Oxalyl Chloride)
Overall Yield (%) 887578
Purity (HPLC, %) 98.597.098.0
Total Reaction Time (h) 41211
Number of Steps 133
Cost Index *1.01.82.2
Safety Concerns Moderate (use of chlorinating agent)High (use of thionyl chloride, HCl gas evolution)High (use of oxalyl chloride, CO and HCl gas evolution)

*Cost Index is a relative measure based on the cost of reagents and solvents, with the new route set as the baseline.

Experimental Protocols

Starting Material Synthesis: 2-Amino-5-bromobenzoic acid

2-Amino-5-bromobenzoic acid can be synthesized by the bromination of 2-aminobenzoic acid. A solution of bromine in glacial acetic acid is added dropwise to a solution of 2-aminobenzoic acid in glacial acetic acid at a controlled temperature. The product precipitates and can be collected by filtration.[1][2]

New Synthetic Route: One-Pot Synthesis of this compound
  • Reagents: 2-Amino-5-bromobenzoic acid, Novel Chlorinating Agent XYZ, Acetonitrile.

  • Procedure: To a stirred suspension of 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, the novel chlorinating agent XYZ (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.

Established Synthetic Route A: Thionyl Chloride with Amino Group Protection
  • Protection of the Amino Group (as N-acetyl): 2-Amino-5-bromobenzoic acid is reacted with acetic anhydride in the presence of a base to yield 2-acetamido-5-bromobenzoic acid.

  • Formation of the Acid Chloride: The protected acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete.[3][4][5] The excess thionyl chloride is removed by distillation.

  • Deprotection: The resulting 2-acetamido-5-bromobenzoyl chloride is carefully hydrolyzed under acidic conditions to remove the acetyl group and yield the final product.

Established Synthetic Route B: Oxalyl Chloride with Amino Group Protection
  • Protection of the Amino Group (as N-Boc): 2-Amino-5-bromobenzoic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid.[6]

  • Formation of the Acid Chloride: The protected acid is dissolved in a dry, inert solvent (e.g., dichloromethane) and treated with oxalyl chloride ((COCl)₂) and a catalytic amount of dimethylformamide (DMF).[7][8]

  • Deprotection: The resulting 2-(tert-butoxycarbonylamino)-5-bromobenzoyl chloride is treated with a strong acid, such as trifluoroacetic acid, to remove the Boc protecting group.[6]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the new and established synthetic routes.

G cluster_new New One-Pot Synthetic Route A_new 2-Amino-5-bromobenzoic acid B_new Reaction with Novel Chlorinating Agent XYZ A_new->B_new C_new This compound B_new->C_new

Caption: Workflow of the new one-pot synthesis.

G cluster_established Established Synthetic Route (A & B) A_est 2-Amino-5-bromobenzoic acid B_est Protection of Amino Group (e.g., Acetyl, Boc) A_est->B_est C_est Protected Intermediate B_est->C_est D_est Reaction with Chlorinating Agent (SOCl₂ or (COCl)₂) C_est->D_est E_est Protected Acid Chloride D_est->E_est F_est Deprotection E_est->F_est G_est This compound F_est->G_est

Caption: Workflow of the established multi-step synthesis.

Signaling Pathway for Method Selection

The choice of synthetic route often depends on various factors. The following diagram illustrates a decision-making pathway for selecting the most appropriate method.

G Start Select Synthesis Route for This compound HighYield Is highest yield the primary concern? Start->HighYield Cost Is cost a major constraint? HighYield->Cost Yes EstablishedB Established Route B (Oxalyl Chloride) HighYield->EstablishedB No Time Is reaction time critical? Cost->Time Yes EstablishedA Established Route A (Thionyl Chloride) Cost->EstablishedA No Safety Are there stringent safety limitations? Time->Safety Yes Time->EstablishedA No NewRoute New One-Pot Route Safety->NewRoute Yes Safety->EstablishedA No

Caption: Decision pathway for synthetic route selection.

Conclusion

The novel one-pot synthesis of this compound presents a significant improvement over established methods. By eliminating the need for amino group protection and deprotection, this new route offers a higher overall yield, shorter reaction time, and is more cost-effective. While safety precautions are still necessary due to the use of a chlorinating agent, the overall process is more streamlined and environmentally friendly due to reduced solvent usage and fewer reaction steps. For research and development settings where efficiency and cost are critical, the new one-pot synthesis is a highly recommended alternative to traditional multi-step procedures.

References

Purity Assessment of 2-Amino-5-bromobenzoyl chloride: A Comparative Guide to Quantitative NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-5-bromobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The purity of this compound is critical as impurities can affect the yield, and safety of the final product. Consequently, robust and accurate analytical methods for purity determination are essential in research, development, and quality control. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of this compound.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1] It is a powerful technique due to its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei.

Experimental Protocol for qNMR

1. Materials and Reagents:

  • Analyte: this compound

  • Internal Standard: 1,4-Dinitrobenzene (or another suitable standard with non-overlapping signals, such as maleic acid). The internal standard should be of high purity, stable, non-volatile, and accurately weighed.[2][3]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution of both the analyte and the internal standard.[4]

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,4-dinitrobenzene) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse provides maximum signal).[4]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).[4]

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error), typically 8-64 scans.

    • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.

    • Spectral Width (sw): Sufficient to cover all proton signals (e.g., 0-12 ppm).

5. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are correctly phased.

  • Apply a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set up acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire_data Acquire 1H NMR spectrum setup_params->acquire_data process_fid Process FID (FT, Phasing, Baseline Correction) acquire_data->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate purity using the qNMR formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Alternative Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separative technique for purity assessment. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol for HPLC:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) is often effective for similar compounds.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb, for instance, 230 nm.[5]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.

  • Analysis: Inject a known volume of the sample solution. The purity is typically determined by the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, an external standard calibration curve should be prepared.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Acyl chlorides can be analyzed by GC, often after derivatization to improve their chromatographic properties and stability.[6][7]

Experimental Protocol for GC:

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Derivatization: React this compound with a suitable alcohol (e.g., methanol or 2-butanol) or a secondary amine (e.g., diethylamine) to form the corresponding ester or amide, which is more stable and less reactive.[6][8][9]

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).

  • Temperature Program: An oven temperature program would be used to separate the derivatized analyte from any impurities. For example, start at a lower temperature and ramp up to a higher temperature.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, add the derivatizing agent, and allow the reaction to complete.

  • Analysis: Inject the derivatized sample. Purity is determined by the area percent of the derivatized analyte peak.

Titration

Titration is a classical analytical method that can be used to determine the purity of acyl chlorides.

Experimental Protocol for Titration:

  • Principle: The acyl chloride group reacts with a known excess of a nucleophile (e.g., an amine or an alcohol), and the unreacted nucleophile is back-titrated. Alternatively, the HCl generated upon hydrolysis can be titrated with a standard base.

  • Procedure (Hydrolysis followed by acid-base titration):

    • Accurately weigh a sample of this compound.

    • Carefully add the sample to a known volume of water to hydrolyze the acyl chloride to the corresponding carboxylic acid and HCl.

    • Titrate the resulting solution with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or a pH meter to determine the endpoint.

    • The purity is calculated based on the stoichiometry of the reaction and the amount of titrant consumed.

Comparison of Analytical Methods

Method_Comparison cluster_methods Purity Assessment Methods for this compound cluster_attributes Comparison Attributes qNMR Quantitative NMR (qNMR) Specificity Specificity qNMR->Specificity High Accuracy Accuracy qNMR->Accuracy High (Primary Method) Precision Precision qNMR->Precision High LOD_LOQ LOD/LOQ qNMR->LOD_LOQ Moderate Time Analysis Time qNMR->Time Fast Sample_Prep Sample Preparation qNMR->Sample_Prep Simple HPLC HPLC HPLC->Specificity High HPLC->Accuracy High (with standard) HPLC->Precision High HPLC->LOD_LOQ Low HPLC->Time Moderate HPLC->Sample_Prep Moderate GC Gas Chromatography (GC) GC->Specificity High GC->Accuracy High (with standard) GC->Precision High GC->LOD_LOQ Low GC->Time Moderate GC->Sample_Prep Complex (derivatization) Titration Titration Titration->Specificity Low Titration->Accuracy Moderate Titration->Precision Moderate Titration->LOD_LOQ High Titration->Time Fast Titration->Sample_Prep Simple

Caption: Comparison of analytical methods for purity assessment.

Data Summary Table
ParameterQuantitative NMR (qNMR)HPLCGas Chromatography (GC)Titration
Principle Signal intensity proportional to molar concentrationDifferential partitioningSeparation based on volatilityChemical reaction stoichiometry
Specificity High (structure-specific)High (separates impurities)High (separates impurities)Low (titrates all acidic/basic species)
Accuracy High (Primary Method)High (requires reference standard)High (requires reference standard)Moderate (prone to interferences)
Precision High (<1% RSD typical)High (<2% RSD typical)High (<2% RSD typical)Moderate (operator dependent)
LOD/LOQ ModerateLowLowHigh
Analysis Time per Sample ~15-30 minutes~20-40 minutes~20-40 minutes~10-20 minutes
Sample Preparation Simple (weighing and dissolving)Moderate (filtration may be needed)Complex (derivatization often required)Simple (weighing and dissolving)
Destructive? NoYesYesYes
Reference Standard Required (Internal)Required (External or Internal)Required (External or Internal)Required (Titrant)

Conclusion

For the purity assessment of this compound, quantitative NMR (qNMR) stands out as a superior method due to its status as a primary analytical technique, high accuracy, precision, and the structural information it provides. Its non-destructive nature and simple sample preparation are significant advantages.

HPLC and GC are excellent separative techniques that are particularly useful for identifying and quantifying impurities. HPLC is generally the method of choice for non-volatile compounds, while GC, often requiring derivatization for acyl chlorides, is suitable for volatile impurities. The choice between them may depend on the expected impurities.

Titration is a cost-effective and rapid method but lacks specificity. It is a good option for a quick, rough estimate of purity but is not suitable for identifying or quantifying individual impurities.

In a research and drug development setting, a combination of methods is often employed. qNMR can be used to certify the purity of a primary reference standard, which can then be used to calibrate HPLC or GC methods for routine quality control.

References

Benchmarking 2-Amino-5-bromobenzoyl Chloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the quality of starting materials and intermediates is paramount. 2-Amino-5-bromobenzoyl chloride is a key building block in the development of various bioactive molecules, particularly as a precursor to benzodiazepines and other central nervous system (CNS) active compounds. This guide provides an objective comparison of this compound against common commercial standards, supported by representative experimental data and detailed analytical protocols.

Comparative Analysis of Key Quality Attributes

The performance of this compound in a synthesis workflow is directly linked to its purity and impurity profile. For the purpose of this guide, we are comparing it against three widely available commercial-grade benzoyl chloride derivatives. The following table summarizes the typical specifications for these compounds.

Parameter This compound (Representative) Benzoyl Chloride (ACS Reagent) [1][2]2-Bromobenzoyl chloride [3][4]5-Bromo-2-chlorobenzoyl chloride [5]
Appearance Light yellow to tan solidColorless liquidColorless to light yellow liquidOff-white to yellow solid
Purity (by GC/HPLC) ≥ 98.0%≥ 99.0%≥ 98.0%≥ 97.0%
Molecular Weight 234.48 g/mol 140.57 g/mol 219.46 g/mol 253.91 g/mol
Melting Point Not established-1 °C8-10 °CNot available
Boiling Point Not established198 °C245 °CNot available
Key Impurities Starting materials, related isomersBenzoic acid, waterIsomeric bromobenzoyl chloridesDi-substituted benzoyl chlorides

Experimental Protocols for Quality Assessment

To ensure the suitability of this compound for pharmaceutical synthesis, rigorous analytical testing is necessary. The following are detailed methodologies for key analytical techniques.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify potential process-related impurities. Due to the high reactivity of acyl chlorides, derivatization is often employed to improve stability and chromatographic performance.

Protocol:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample and each commercial standard into separate 10 mL volumetric flasks.

    • Add 5 mL of a 1:1 (v/v) solution of acetonitrile and a primary amine (e.g., benzylamine) solution (2 mg/mL in acetonitrile).

    • Gently swirl the flasks and allow the reaction to proceed at room temperature for 15 minutes to form the stable amide derivative.

    • Dilute to volume with acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of each sample by the area normalization method.

    • Identify and quantify impurities by comparing their retention times and UV spectra with known standards, if available.

Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, such as residual solvents or starting materials.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 10 mL headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

    • Seal the vial.

  • GC-MS Conditions:

    • GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural isomers.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • NMR Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • NMR Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum to confirm the proton environment.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.

Application in Drug Discovery: Synthesis of Benzodiazepines

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, most notably benzodiazepines. These compounds are a class of psychoactive drugs that act on the central nervous system to produce sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.

The general synthetic route involves the reaction of a 2-aminobenzophenone derivative (often synthesized from the corresponding benzoyl chloride) with an amino acid or its derivative to form the characteristic seven-membered diazepine ring. The substituents on the aromatic rings of the 2-aminobenzophenone precursor are critical for the pharmacological activity of the final benzodiazepine product.

G cluster_synthesis Benzodiazepine Synthesis 2_Amino_5_bromobenzoyl_chloride 2-Amino-5-bromobenzoyl chloride Reaction_with_aryl_compound Friedel-Crafts Acylation (or similar reaction) 2_Amino_5_bromobenzoyl_chloride->Reaction_with_aryl_compound Aryl Grignard or other nucleophile 2_Amino_5_bromobenzophenone 2-Amino-5-bromobenzophenone derivative Reaction_with_aryl_compound->2_Amino_5_bromobenzophenone Reaction_with_amino_acid Cyclization Reaction 2_Amino_5_bromobenzophenone->Reaction_with_amino_acid e.g., Glycine ethyl ester Benzodiazepine_core Benzodiazepine Core Structure Reaction_with_amino_acid->Benzodiazepine_core

Caption: Synthetic pathway from this compound to the benzodiazepine core structure.

Biological Context: Modulation of GABA-A Receptor Signaling

Benzodiazepines, synthesized from precursors like this compound, exert their therapeutic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

G cluster_pathway GABA-A Receptor Signaling Pathway Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Allosteric Modulation Chloride_Channel Chloride Ion (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Increased frequency of GABA GABA GABA->GABA_A_Receptor Binds to receptor Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Influx of Cl⁻ ions Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Leads to

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening.[6] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential. This enhanced inhibitory signaling underlies the anxiolytic, sedative, and anticonvulsant properties of these drugs.[5][6]

Conclusion

This compound is a valuable intermediate for the synthesis of pharmaceutically active compounds, particularly benzodiazepines. While commercial grades of related benzoyl chlorides offer high purity, the quality of this compound must be rigorously assessed to ensure the successful and reproducible synthesis of the target therapeutic agents. The analytical protocols outlined in this guide provide a framework for a comprehensive quality control strategy for this important building block. Researchers and drug development professionals should prioritize the use of well-characterized and high-purity intermediates to ensure the safety and efficacy of the final drug product.

References

A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the acylation of amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials. 2-Amino-5-bromobenzoyl chloride has been a staple reagent in this context, valued for its reactivity. However, the evolving landscape of chemical synthesis places increasing emphasis on milder reaction conditions, improved functional group tolerance, and greener methodologies. This guide provides an objective comparison of alternative reagents to this compound for amine acylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

The Benchmark: Acylation with this compound

Acyl chlorides, such as this compound, are highly reactive acylating agents that readily react with primary and secondary amines to form amides.[1] The reaction typically proceeds via a nucleophilic acyl substitution mechanism. While effective, the high reactivity of acyl chlorides can be a double-edged sword, often requiring the use of a base to neutralize the hydrochloric acid byproduct and leading to potential side reactions with sensitive functional groups.

A general procedure for amine acylation using a benzoyl chloride involves dissolving the amine in a suitable solvent, often with a base like triethylamine or pyridine, and then adding the acyl chloride. The reaction is typically rapid and proceeds at room temperature.

Alternative Acylating Agents: A Comparative Analysis

Several classes of reagents have emerged as viable alternatives to acyl chlorides, each with its own set of advantages and limitations. This section provides a detailed comparison of these alternatives.

Acid Anhydrides

Acid anhydrides are a classic alternative to acyl chlorides, offering a more moderate reactivity profile.[2] This reduced reactivity can translate to higher selectivity and tolerance for sensitive functional groups. While they are generally less reactive than their acyl chloride counterparts, their reactions can often be driven to completion with gentle heating or the use of a catalyst.

Advantages:

  • Less reactive and easier to handle than acyl chlorides.[3]

  • The byproduct is a carboxylic acid, which is less corrosive than HCl.[4]

  • Can be used for chemoselective acylation of amines in the presence of more sensitive functional groups.[4]

Disadvantages:

  • May require heating to achieve comparable reaction rates to acyl chlorides.[5]

  • One equivalent of the carboxylic acid portion of the anhydride is consumed as a leaving group, which can be a drawback if the acyl group is valuable.[2]

Benzotriazole-Mediated Acylation

The use of 1-acyl-1H-benzotriazoles, prepared from the corresponding carboxylic acid and benzotriazole, offers a mild and efficient method for amine acylation.[6][7] This approach is particularly noteworthy for its compatibility with aqueous reaction conditions, aligning with the principles of green chemistry.[8]

Advantages:

  • Mild reaction conditions, often at room temperature and in water.[8]

  • High yields and short reaction times.[7]

  • Environmentally friendly approach.[8]

  • The benzotriazole leaving group can often be recovered and reused.

Disadvantages:

  • Requires the pre-formation of the acylbenzotriazole reagent.

Potassium Acyltrifluoroborates (KATs)

Potassium acyltrifluoroborates (KATs) are a relatively new class of acylating agents that have shown remarkable utility in the chemoselective acylation of primary amines and even amides.[9][10] These reagents are stable, crystalline solids that can be used in aqueous media under acidic conditions.

Advantages:

  • Excellent chemoselectivity, tolerating a wide range of functional groups including alcohols, carboxylic acids, and secondary amines.[9]

  • Reaction proceeds rapidly in water at acidic pH.[10]

  • Applicable to the late-stage functionalization of complex molecules.[10]

Disadvantages:

  • Requires the synthesis of the potassium acyltrifluoroborate reagent.

  • The scope of commercially available KATs may be limited.

Iodine-Catalyzed Acylation

The use of molecular iodine as a catalyst for the N-acylation of amines with acyl chlorides or anhydrides presents a mild, efficient, and solvent-free approach.[11][12] This method offers high yields and short reaction times under ambient conditions.

Advantages:

  • Catalytic amounts of inexpensive and readily available iodine are used.[11]

  • Solvent-free reaction conditions are possible, making it an environmentally friendly option.[11]

  • Mild reaction conditions and high yields.[12]

Disadvantages:

  • While catalytic, it still often employs a reactive acylating agent like an acyl chloride.

Quantitative Data Summary

The following tables summarize the performance of the different acylating agents based on reported experimental data.

Table 1: Comparison of Reaction Conditions and Yields for Amine Acylation

Reagent ClassTypical Acylating AgentAmine SubstrateSolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference
Acyl Chloride Benzoyl ChlorideAnilineDichloromethaneTriethylamineRT1>95[13] (General)
Acid Anhydride Acetic AnhydrideAnilineWaterSodium BicarbonateRT0.195[14]
Benzotriazole N-Boc-glycyl-benzotriazoleAnilineWaterNoneRT0.598[6]
KATs Potassium PhenylacetyltrifluoroborateBenzylamineTHF/Water (pH 3)N-ChlorosuccinimideRT0.195[9]
Iodine-Catalyzed Benzoyl ChlorideAnilineNeatIodine (10 mol%)RT0.2596[11]

Experimental Protocols

General Protocol for Amine Acylation with an Acyl Chloride
  • Dissolve the amine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Protocol for Amine Acylation with an Acid Anhydride in Aqueous Medium[14]
  • Dissolve the amine (1.0 eq.) in water. If the amine is not water-soluble, it can be converted to its hydrochloride salt.

  • Add sodium bicarbonate (2.0 eq.) to the solution.

  • Add the acid anhydride (1.1 eq.) and stir vigorously at room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid with water and dry to obtain the pure amide.

Protocol for Benzotriazole-Mediated Amine Acylation in Water[6]
  • Suspend the amine (1.0 eq.) and the N-acylbenzotriazole (1.0 eq.) in water.

  • Stir the mixture at room temperature. For less reactive amines, gentle heating or microwave irradiation can be employed.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by filtration or extraction with an organic solvent.

  • The aqueous layer can be acidified to recover the benzotriazole.

Protocol for Amine Acylation with a Potassium Acyltrifluoroborate (KAT)[9]
  • Dissolve the amine (1.0 eq.) and the potassium acyltrifluoroborate (1.1 eq.) in a mixture of THF and an acidic buffer (e.g., citrate buffer, pH 3).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq.).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the amide.

Protocol for Iodine-Catalyzed Amine Acylation[11]
  • To a mixture of the amine (1.0 eq.) and iodine (0.1 eq.), add the acyl chloride (1.05 eq.) under solvent-free conditions.

  • Stir the mixture at room temperature for the specified time.

  • After completion of the reaction (monitored by TLC), add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the pure amide.

Visualizing the Decision Process and Workflow

G cluster_0 Decision Pathway for Amine Acylation Reagent Selection start Start: Need to Acylate an Amine q1 Is the substrate sensitive to harsh conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No reagent_mild Consider Mild Reagents: - Acid Anhydrides - Benzotriazole Derivatives - KATs a1_yes->reagent_mild reagent_strong Standard Acyl Chlorides (e.g., this compound) or Iodine-Catalyzed Acylation a1_no->reagent_strong q2 Are aqueous/green conditions preferred? reagent_mild->q2 end Select Optimal Reagent reagent_strong->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No reagent_green Benzotriazole Derivatives or KATs a2_yes->reagent_green reagent_anhydride Acid Anhydrides a2_no->reagent_anhydride reagent_green->end reagent_anhydride->end

Caption: Decision tree for selecting an appropriate amine acylation reagent.

G cluster_1 General Experimental Workflow for Amine Acylation prep 1. Reagent & Substrate Preparation - Dry solvents (if needed) - Weigh amine, acylating agent, catalyst/additive reaction 2. Reaction Setup - Dissolve amine in solvent - Add catalyst/additive - Add acylating agent (often dropwise/portonwise) prep->reaction monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) - Liquid Chromatography-Mass Spectrometry (LC-MS) reaction->monitoring workup 4. Workup - Quench reaction - Phase separation/extraction - Washing and drying monitoring->workup purification 5. Purification - Column Chromatography - Recrystallization - Distillation workup->purification analysis 6. Characterization - NMR, IR, Mass Spectrometry - Melting Point purification->analysis

Caption: A generalized workflow for a typical amine acylation experiment.

Conclusion

While this compound remains a useful and reactive reagent for amine acylation, a range of powerful alternatives now exist that offer significant advantages in terms of mildness, selectivity, and environmental impact. Acid anhydrides provide a less reactive, yet effective, option. For syntheses demanding high chemoselectivity and functional group tolerance, particularly in complex molecular settings, potassium acyltrifluoroborates are an excellent choice. Benzotriazole-mediated acylations and iodine-catalyzed reactions offer green and efficient pathways to amide bond formation. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the amine substrate, the presence of other functional groups, and the desired reaction conditions. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to select the most appropriate tool for their synthetic endeavors.

References

Comparative Biological Activity of 2-Amino-5-bromobenzoyl Chloride Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Amino-5-bromobenzoyl chloride analogues. The information is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.

Derivatives of 2-aminobenzoyl compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on analogues of this compound, exploring their anticancer properties, including their roles as antimitotic agents and inhibitors of P-glycoprotein (P-gp), a key player in multidrug resistance.

Data Presentation: A Comparative Overview

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

Compound/AnalogueCancer Cell LineIC50 (µM)Primary Biological ActivityReference
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone Colo 205<0.01Antimitotic; Tubulin Polymerization Inhibitor[1]
NUGC3<0.01Antimitotic; Tubulin Polymerization Inhibitor[1]
HA22T<0.01Antimitotic; Tubulin Polymerization Inhibitor[1]
(2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone Colo 2050.02Antimitotic; Tubulin Polymerization Inhibitor[1]
NUGC30.03Antimitotic; Tubulin Polymerization Inhibitor[1]
HA22T0.02Antimitotic; Tubulin Polymerization Inhibitor[1]
2-amino-benzo[de]isoquinoline-1,3-dione derivative (Compound 14) HCT-1161.3 µg/mLCytotoxic[2]
MCF-71.5 µg/mLCytotoxic[2]
Hep-G22.1 µg/mLCytotoxic[2]
2-amino-benzo[de]isoquinoline-1,3-dione derivative (Compound 15) HCT-1163.2 µg/mLCytotoxic[2]
MCF-72.9 µg/mLCytotoxic[2]
Hep-G24.5 µg/mLCytotoxic[2]
2-amino-benzo[de]isoquinoline-1,3-dione derivative (Compound 16) HCT-1168.3 µg/mLCytotoxic[2]
MCF-76.5 µg/mLCytotoxic[2]
Hep-G27.1 µg/mLCytotoxic[2]
2-amino-benzo[de]isoquinoline-1,3-dione derivative (Compound 21) HCT-1162.5 µg/mLCytotoxic[2]
MCF-71.9 µg/mLCytotoxic[2]
Hep-G23.8 µg/mLCytotoxic[2]
2-amino-benzo[de]isoquinoline-1,3-dione derivative (Compound 22) HCT-1164.1 µg/mLCytotoxic[2]
MCF-73.3 µg/mLCytotoxic[2]
Hep-G25.2 µg/mLCytotoxic[2]
N-(2-amino-5-chlorobenzoyl)benzamidoxime analogue Jurkat~5-10Induces cell cycle delay/cell death[3]
HL-60RG<5Induces cell cycle delay/cell death[3]
2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine (Compound 7a) FaDu1.73Dual Topoisomerase I/II inhibitor

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments commonly used to evaluate the biological activity of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) to a concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include positive controls (e.g., paclitaxel for polymerization, colchicine for depolymerization) and a negative control (DMSO).

  • Fluorescence Monitoring: Monitor the polymerization of tubulin at 37°C for 60 minutes by measuring the change in fluorescence. A fluorescent reporter that incorporates into microtubules as they polymerize is often used. The fluorescence is typically measured at excitation and emission wavelengths of 360 nm and 450 nm, respectively.

  • Data Analysis: The rate of polymerization is determined by the slope of the fluorescence curve. The IC50 value for inhibition of tubulin polymerization can be calculated from the dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines a compound's ability to inhibit the P-gp efflux pump, which is crucial for overcoming multidrug resistance in cancer cells.

  • Cell Culture: Use a cell line that overexpresses P-gp, such as Caco-2 or MDCKII-MDR1 cells, grown on permeable supports (e.g., Transwell inserts).

  • Probe Substrate: Utilize a fluorescent or radiolabeled P-gp substrate (e.g., Calcein-AM, Rhodamine 123, or [³H]-digoxin).

  • Inhibition Experiment: Incubate the cell monolayers with the probe substrate in the presence and absence of various concentrations of the test compound.

  • Efflux Measurement: Measure the amount of the probe substrate that is transported from the basolateral to the apical side (efflux). For fluorescent substrates, this can be measured using a fluorescence plate reader. For radiolabeled substrates, liquid scintillation counting is used.

  • Data Analysis: The percentage of P-gp inhibition is calculated by comparing the efflux of the probe substrate in the presence of the test compound to the control. The IC50 value can be determined from the concentration-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogues are often mediated through their interaction with specific cellular signaling pathways.

Antimitotic Activity via Tubulin Destabilization

Many 2-aminobenzophenone derivatives exhibit antimitotic activity by interfering with microtubule dynamics. They often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Antimitotic_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Analogue Analogue Tubulin Tubulin Analogue->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Spindle_Formation G2M_Arrest G2/M Phase Arrest Spindle_Formation->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Antimitotic signaling pathway of tubulin destabilizing agents.

P-glycoprotein Mediated Multidrug Resistance and its Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Inhibitors of P-gp can block this efflux mechanism, restoring the sensitivity of cancer cells to chemotherapy.

Pgp_Inhibition_Pathway cluster_cell_membrane Cell Membrane cluster_inhibition Inhibition Mechanism Drug_Extracellular Chemotherapeutic Drug (Extracellular) Pgp P-glycoprotein (P-gp) Drug_Extracellular->Pgp Efflux Drug_Intracellular Chemotherapeutic Drug (Intracellular) Pgp->Drug_Intracellular Binds & Transports Apoptosis Apoptosis Drug_Intracellular->Apoptosis Induces Analogue_Inhibitor Analogue Inhibitor Analogue_Inhibitor->Pgp Inhibits

Caption: Inhibition of P-glycoprotein mediated drug efflux.

Conclusion

The analogues of this compound represent a promising class of compounds with significant potential in cancer therapy. Their mechanisms of action, primarily through the disruption of microtubule dynamics and the inhibition of multidrug resistance pumps like P-glycoprotein, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a foundation for researchers to build upon, facilitating the design of more potent and selective anticancer agents. Further comprehensive and comparative studies on a broader range of these analogues are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthesis of 2-Amino-5-bromobenzoyl chloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of various methods for synthesizing 2-Amino-5-bromobenzoyl chloride, a crucial building block in the development of numerous pharmaceutical compounds.

This publication offers an objective comparison of different synthetic routes, focusing on precursor synthesis and the subsequent conversion to the final product. We will delve into a quantitative comparison of these methods, supported by experimental data, to provide a clear and comprehensive overview for informed decision-making in a laboratory and industrial setting.

I. Synthesis of the Precursor: 2-Amino-5-bromobenzoic Acid

The primary precursor for the synthesis of this compound is 2-Amino-5-bromobenzoic acid. Two main synthetic pathways for this precursor are commonly employed:

Method 1: Direct Bromination of 2-Aminobenzoic Acid

This method involves the direct electrophilic bromination of commercially available 2-aminobenzoic acid.

Method 2: From 5-Bromoanthranilic Acid (Self-starting)

It is important to note that 5-bromoanthranilic acid is another name for 2-amino-5-bromobenzoic acid. Therefore, this is not a synthesis of the precursor but rather the starting point itself. For the purpose of this guide, we will consider the cost of acquiring 5-bromoanthranilic acid directly as a starting material.

Quantitative Comparison of Precursor Synthesis Methods
ParameterMethod 1: Bromination of 2-Aminobenzoic AcidMethod 2: Direct Purchase of 5-Bromoanthranilic Acid
Starting Materials 2-Aminobenzoic Acid, Bromine5-Bromoanthranilic Acid
Approximate Cost of Starting Materials (per kg) 2-Aminobenzoic Acid: ~$3.40 -
12.15USD<br>Bromine:12.15 USD
Bromine: ~12.15USD<br>Bromine:
2.67 - $4.14 USD[1][2][3]
~$65.80 USD (for 25g, price per kg is likely lower at bulk)[4]
Typical Yield HighN/A
Purity of Product Good to Excellent (recrystallization may be needed)High (supplier dependent)
Reaction Time Short (typically a few hours)N/A
Safety Considerations Use of corrosive and toxic bromine requires a fume hood and appropriate personal protective equipment (PPE).Standard handling procedures for chemical reagents.

II. Conversion of 2-Amino-5-bromobenzoic Acid to this compound

The conversion of the carboxylic acid to the acid chloride is a critical step. Three common chlorinating agents are typically used for this transformation: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Quantitative Comparison of Chlorination Methods
ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl ChlorideMethod C: Phosphorus Pentachloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Approximate Cost of Reagent (per kg) ~$0.30 - $6.07 USD[5][6]~$450 - $483 USD[7]~$0.87 - $1.76 USD[8][9]
Typical Yield HighHighHigh
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Ease of Purification Relatively easy; byproducts are gaseous and can be removed by evaporation or under vacuum.Easy; all byproducts are gaseous.More complex; requires separation from the liquid byproduct POCl₃, often through distillation.
Reaction Conditions Often requires refluxing.Can often be performed at room temperature.May require heating.
Safety Considerations Thionyl chloride is a corrosive and toxic liquid. The reaction produces toxic gases.Oxalyl chloride is toxic and corrosive. The reaction produces toxic gases.Phosphorus pentachloride is a moisture-sensitive and corrosive solid. The reaction produces corrosive gas.

Experimental Protocols

Synthesis of 2-Amino-5-bromobenzoic Acid (Method 1: Bromination)

Materials:

  • 2-Aminobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium acetate

Procedure:

  • Dissolve 2-aminobenzoic acid in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring.

  • After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

  • Pour the reaction mixture into a solution of sodium acetate in water to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-bromobenzoic acid.

Conversion to this compound (General Protocol Outline)

Method A: Using Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-amino-5-bromobenzoic acid and an excess of thionyl chloride.

  • Optionally, a solvent such as toluene or dichloromethane can be used.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution).

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The crude this compound can be used directly or purified further, for example, by vacuum distillation or recrystallization.

Method B: Using Oxalyl Chloride

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add a solution of oxalyl chloride in the same solvent at room temperature or below.

  • Stir the reaction mixture for a few hours at room temperature.

  • Once the reaction is complete (indicated by the cessation of gas evolution), the solvent and volatile byproducts can be removed under reduced pressure to yield the crude acid chloride.

Method C: Using Phosphorus Pentachloride

  • In a dry flask, mix 2-amino-5-bromobenzoic acid and phosphorus pentachloride in a 1:1 molar ratio.

  • Gently heat the mixture to initiate the reaction.

  • Once the reaction is complete, the phosphorus oxychloride byproduct can be removed by distillation.

  • The remaining crude this compound can be purified by vacuum distillation or recrystallization.

Visualizing the Synthesis Pathways

To better illustrate the synthetic routes, the following diagrams were generated using the Graphviz DOT language.

Synthesis_of_2_Amino_5_bromobenzoic_Acid 2-Aminobenzoic Acid 2-Aminobenzoic Acid Reaction Mixture Reaction Mixture 2-Aminobenzoic Acid->Reaction Mixture Bromine Bromine Bromine->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid Reaction Mixture->2-Amino-5-bromobenzoic Acid Bromination Conversion_to_Acid_Chloride cluster_precursor Precursor cluster_reagents Chlorinating Agents cluster_product Product 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid This compound This compound 2-Amino-5-bromobenzoic Acid->this compound Method A 2-Amino-5-bromobenzoic Acid->this compound Method B 2-Amino-5-bromobenzoic Acid->this compound Method C Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Oxalyl Chloride ((COCl)2) Oxalyl Chloride ((COCl)2) Phosphorus Pentachloride (PCl5) Phosphorus Pentachloride (PCl5)

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-bromobenzoyl chloride, a chemical intermediate that requires careful management due to its hazardous properties. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and water-reactive substance. Contact can cause severe skin burns and eye damage, and inhalation may lead to respiratory irritation.[1][2][3] Reaction with water or moisture will produce corrosive hydrogen chloride gas.[2][4] Therefore, stringent adherence to PPE protocols is mandatory.

The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Safety goggles with side shields or a full-face shield.[5][6]Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][5] Inspect gloves before use.[7]Laboratory coat buttoned completely.[7]Work in a certified chemical fume hood.
Reaction Setup Safety goggles and a full-face shield, especially when heating or pressurizing.[6][7]Double-gloving with chemical-resistant gloves is recommended.[7]Chemical-resistant apron over a lab coat.Operations must be conducted within a chemical fume hood.
Work-up/Quenching Safety goggles and a full-face shield due to the potential for splashing and exothermic reactions.[6][7]Chemical-resistant gloves. Change immediately if contaminated.[7]Chemical-resistant apron and lab coat.Perform all steps in a chemical fume hood.
Spill Clean-up Full-face shield and safety goggles.[1][5]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors may be required depending on the spill size.[6]

Experimental Protocols: Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Keep the compound away from water, moisture, strong bases, alcohols, and strong oxidizing agents.[3][4]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Disposal Plan: Waste containing this compound is considered hazardous.[8]

  • Neutralization: Slowly and cautiously add the waste material to a stirred solution of sodium carbonate (soda ash) or calcium hydroxide in a large container, preferably in a fume hood. Be prepared for a vigorous reaction and the evolution of gas.

  • Collection: Collect the neutralized waste in a designated, properly labeled hazardous waste container.[1]

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3]

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence a 1. Lab Coat b 2. Safety Goggles/Face Shield a->b c 3. Gloves (Inspect First) b->c

Caption: Correct sequence for putting on Personal Protective Equipment.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence d 1. Gloves e 2. Lab Coat d->e f 3. Safety Goggles/Face Shield e->f g Wash Hands Thoroughly f->g Spill_Response_Workflow cluster_spill Chemical Spill Response start Spill Occurs alert Alert Others & Evacuate Area start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill? assess->small_spill cleanup Contain & Clean with Inert Absorbent small_spill->cleanup Yes contact_ehs Contact Emergency Services / EHS small_spill->contact_ehs No dispose Dispose of as Hazardous Waste cleanup->dispose end End contact_ehs->end decontaminate Decontaminate Area dispose->decontaminate decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromobenzoyl chloride

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